2-Methoxypyrazine
Description
Propriétés
IUPAC Name |
2-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSXRWSOSLGSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047676 | |
| Record name | 2-Methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to light yellow liquid with a nutty, cocoa-like odour | |
| Record name | Methoxypyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
60.00 to 61.00 °C. @ 29.00 mm Hg | |
| Record name | Methoxypyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible with water, organic solvents; soluble in oils, miscible at room temperature (in ethanol) | |
| Record name | Methoxypyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.109-1.140 | |
| Record name | Methoxypyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/846/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3149-28-8 | |
| Record name | 2-Methoxypyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3149-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxypyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYD35T7F4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methoxypyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxypyrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies related to 2-Methoxypyrazine (CAS No: 3149-28-8). A key aroma compound, this compound is of significant interest in the food, beverage, and fragrance industries, and its derivatives are explored for various biological activities.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound.[1][2] The structure consists of a pyrazine (B50134) ring substituted with a methoxy (B1213986) group at the C-2 position.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Methoxypyrazine, Pyrazine, methoxy-[1][3] |
| CAS Number | 3149-28-8 |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| InChI | InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 |
| InChIKey | WKSXRWSOSLGSTN-UHFFFAOYSA-N |
| SMILES | COC1=NC=CN=C1 |
Physicochemical Properties
This compound is a colorless to light yellow liquid recognized for its distinctive nutty, cocoa-like odor at high concentrations and a green, herbaceous aroma, often associated with bell peppers, at lower concentrations. This dual aromatic character makes it a significant component in the flavor profile of various foods and beverages, notably in Sauvignon Blanc and Cabernet Sauvignon wines.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 60-61 °C at 29 mmHg |
| Density | 1.14 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.509 |
| Flash Point | 46 °C (114.8 °F) - closed cup |
| Solubility | Miscible with water and organic solvents; soluble in oils |
| Odor Threshold | 700 ppb in water |
| LogP | 0.73 |
Synthesis and Biosynthesis
Chemical Synthesis: this compound can be prepared from 2-hydroxypyrazine (B42338) through various routes, often involving methylation. One common laboratory method involves the reaction of 2-hydroxypyrazine with a methylating agent like sodium methanolate.
Biosynthesis: In nature, particularly in grapes, the biosynthesis of alkyl-methoxypyrazines is a subject of ongoing research. The proposed pathway involves the transformation of 3-alkyl-2-hydroxypyrazines into their corresponding methoxypyrazines. This final step is catalyzed by O-methyltransferase (OMT) enzymes, which use S-adenosyl-L-methionine (SAM) as a methyl group donor.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the trace analysis of this compound in complex matrices like wine. Headspace solid-phase microextraction (HS-SPME) is commonly used for sample preparation due to the compound's volatility.
Methodology for Wine Analysis:
-
Internal Standard: Prepare a standard solution of a deuterated analog (e.g., 2-methoxy-d3-3-isobutylpyrazine) for isotope dilution analysis.
-
Sample Preparation (HS-SPME):
-
Place a 5-10 mL wine sample into a 20 mL headspace vial.
-
Add NaCl to saturate the solution and enhance the volatility of the analyte.
-
Spike the sample with the internal standard.
-
Seal the vial and place it in an autosampler with an agitator and thermostat.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-60 min) at a controlled temperature (e.g., 40-60°C) to adsorb volatile compounds.
-
-
GC-MS Analysis:
-
Injection: Thermally desorb the trapped analytes from the SPME fiber in the hot GC inlet.
-
Separation: Use a capillary column (e.g., DB-WAX or equivalent) with a suitable temperature program to separate the compounds.
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Detection: Employ a mass spectrometer, often a triple quadrupole (MS/MS), for sensitive and selective detection. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for quantification. Key ions for this compound would be monitored.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of pure this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal at 0.00 ppm. The characteristic peaks for the methoxy group and the pyrazine ring protons can then be identified and integrated.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups and the molecular fingerprint of the compound.
Methodology using Attenuated Total Reflectance (ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to account for atmospheric CO₂ and H₂O, as well as any instrument-related signals.
-
Sample Application: Place a small drop of neat this compound liquid directly onto the ATR crystal, ensuring it is fully covered.
-
Data Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) will show characteristic absorption bands for C-H, C=N, C=C, and C-O bonds present in the molecule. Aromatic C-H stretching is typically observed around 3030 cm⁻¹, while C=N and C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
-
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation.
-
Hazard Codes: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Keep away from heat, sparks, and open flames.
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area.
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In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is room temperature.
References
The Biosynthesis of 2-Methoxypyrazines in Grapes: A Technical Guide
Abstract
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that significantly influence the sensory profile of wines, particularly those derived from Vitis vinifera grape varieties such as Sauvignon blanc, Cabernet Sauvignon, and Merlot. At low concentrations, they contribute characteristic "green" or "herbaceous" notes, which can be considered varietally typical. However, elevated levels are often associated with undesirable vegetative aromas, indicative of unripe fruit. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of 2-methoxypyrazines in grapes. It details the proposed metabolic pathways, precursor molecules, key enzymatic steps, and the influence of viticultural practices on MP accumulation. Furthermore, this guide includes a compilation of quantitative data and detailed experimental protocols for the analysis of these compounds, intended to serve as a valuable resource for researchers in the fields of viticulture, enology, and plant biochemistry.
Introduction to 2-Methoxypyrazines in Grapes
Methoxypyrazines are volatile compounds with remarkably low sensory detection thresholds, often in the range of 1-16 nanograms per liter (ng/L) in wine. The most significant MPs found in grapes are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP). Of these, IBMP is typically the most abundant and is primarily responsible for the characteristic bell pepper or herbaceous aroma. The concentration of MPs in wine is strongly correlated with their levels in the grapes at harvest, underscoring the importance of understanding their biosynthesis in the vineyard.
The Biosynthesis Pathway of 2-Methoxypyrazines
The complete biosynthetic pathway of MPs in grapes is not yet fully elucidated; however, significant progress has been made in identifying key precursors and the final enzymatic step. The proposed pathway begins with the condensation of an amino acid with a dicarbonyl compound, followed by cyclization, oxidation, and a final methylation step.
Precursor Molecules
The side chains of the different MPs are derived from specific amino acids:
-
Leucine is the precursor to 3-isobutyl-2-methoxypyrazine (IBMP) .
-
Valine is the precursor to 3-isopropyl-2-methoxypyrazine (IPMP) .
-
Isoleucine is the precursor to 3-sec-butyl-2-methoxypyrazine (SBMP) .
The source of the pyrazine (B50134) ring is less certain, with glyoxal (B1671930) and other dicarbonyl compounds proposed as potential reactants with the aforementioned amino acids.
The O-Methylation Step: A Key Enzymatic Conversion
The final and most well-characterized step in MP biosynthesis is the O-methylation of a non-volatile hydroxypyrazine precursor to its corresponding volatile methoxypyrazine. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). In Vitis vinifera, several OMT genes have been identified as being involved in this process, including VvOMT1, VvOMT2, VvOMT3, and VvOMT4. Research has shown that VvOMT3 is a key gene for IBMP biosynthesis in grapevine, exhibiting high specificity and efficiency for the methylation of 2-hydroxy-3-isobutylpyrazine.[1][2]
The expression of these VvOMT genes is developmentally regulated, with peak expression occurring in the early stages of berry development, which corresponds to the period of maximum MP accumulation.
Quantitative Data on Methoxypyrazine Content in Grapes
The concentration of MPs in grapes is influenced by grape variety, maturity stage, and environmental conditions. The following tables summarize representative quantitative data from various studies.
Table 1: Concentration of Methoxypyrazines in Different Grape Varieties at Harvest.
| Grape Variety | IBMP (ng/L or ng/kg) | IPMP (ng/L or ng/kg) | SBMP (ng/L or ng/kg) | Reference |
| Cabernet Sauvignon | 1.5 - 35 | < 2 | < 1 | [3] |
| Merlot | 4 - 15 | < 2 | < 1 | [3] |
| Cabernet Franc | 10 - 30 | < 2 | < 1 | [3] |
| Sauvignon blanc | 0.6 - 78.5 | 0.2 - 6.8 | 0.1 - 1.0 |
Table 2: Evolution of IBMP Concentration During Grape Berry Development (cv. Cabernet Sauvignon).
| Developmental Stage | IBMP Concentration (ng/kg) |
| Early Development (pre-veraison) | 100 - 300 |
| Veraison | 50 - 150 |
| Harvest | 5 - 35 |
| Late Harvest | < 10 |
Table 3: Influence of Sunlight Exposure on IBMP Concentration in Grapes.
| Sunlight Exposure | IBMP Concentration (relative %) |
| High Exposure | 100% (baseline) |
| Moderate Shading | 150 - 200% |
| Heavy Shading | > 300% |
Experimental Protocols for Methoxypyrazine Analysis
The accurate quantification of MPs in grapes is challenging due to their low concentrations and the complexity of the grape matrix. The most common analytical techniques involve gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation and Extraction
A robust sample preparation and extraction protocol is crucial for reliable MP analysis. Headspace solid-phase microextraction (HS-SPME) is a widely used technique for the extraction and concentration of volatile MPs from grape homogenates.
Protocol: HS-SPME of Methoxypyrazines from Grape Berries
-
Homogenization: A representative sample of grape berries (e.g., 50-100 berries) is frozen in liquid nitrogen and homogenized to a fine powder using a blender or bead-miller.
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Sample Aliquoting: A precise amount of the frozen grape powder (e.g., 5-10 g) is weighed into a 20 mL headspace vial.
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Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., d3-IBMP) is added to the vial for accurate quantification via stable isotope dilution analysis.
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Matrix Modification: A saturated salt solution (e.g., NaCl) is added to the vial to increase the volatility of the MPs. The pH may be adjusted to a neutral or slightly basic level to ensure the MPs are in their free, volatile form.
-
Incubation and Extraction: The vial is sealed and incubated at a controlled temperature (e.g., 60-80°C) with agitation for a specific duration (e.g., 20-40 minutes). During this time, an SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample to adsorb the volatile MPs.
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Desorption: The SPME fiber is then retracted and immediately inserted into the hot injection port of a GC-MS system, where the adsorbed MPs are thermally desorbed for analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used for the separation and detection of MPs.
GC Parameters (Typical):
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Injector: Splitless mode, 250°C.
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Oven Program: Initial temperature of 40°C held for 2-5 minutes, then ramped at 5-10°C/min to a final temperature of 250-280°C.
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Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
MS Parameters (Typical):
-
Ionization: Electron ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Key ions for quantification include:
-
IBMP: m/z 124, 151, 166
-
d3-IBMP: m/z 127, 154, 169
-
IPMP: m/z 137, 152
-
SBMP: m/z 124, 151, 166
-
Conclusion
The biosynthesis of 2-methoxypyrazines in grapes is a complex process influenced by genetics, berry development, and environmental factors. While the final O-methylation step, catalyzed by VvOMTs, is well-understood, further research is needed to fully elucidate the initial steps of the pathway. The ability to accurately quantify MPs in grapes is essential for both viticultural research and for the wine industry to manage the sensory profile of wines. The protocols and data presented in this guide provide a valuable resource for researchers working to deepen our understanding of this important class of aroma compounds.
References
An In-depth Technical Guide to the Synthesis of 2-Methoxypyrazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-methoxypyrazine, a key heterocyclic compound found in various natural products and utilized as a flavor and fragrance agent. Additionally, this guide explores strategies for the synthesis of its derivatives, which are of significant interest in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the practical application of these synthetic methodologies.
Core Synthesis of this compound
There are two principal and well-established methods for the laboratory synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Route 1: Nucleophilic Substitution of 2-Chloropyrazine (B57796)
This is the most direct and common method for the synthesis of this compound. It involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom in 2-chloropyrazine with a methoxide (B1231860) source, typically sodium methoxide. The electron-withdrawing nature of the pyrazine (B50134) ring facilitates this substitution.
Caption: Synthesis of this compound from 2-Chloropyrazine.
Route 2: Methylation of 2-Hydroxypyrazine (B42338)
Step 1: Synthesis of 2-Hydroxypyrazine
2-Hydroxypyrazine can be synthesized via the condensation of an α-amino nitrile, such as glycine (B1666218) nitrile, with a 1,2-dicarbonyl compound like glyoxal (B1671930) in an aqueous alkaline solution.
Step 2: Methylation of 2-Hydroxypyrazine
The resulting 2-hydroxypyrazine (which exists in tautomeric equilibrium with pyrazin-2(1H)-one) is then methylated to yield this compound. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide. It is crucial to handle these reagents with extreme caution due to their toxicity.
Caption: Two-step synthesis of this compound via 2-Hydroxypyrazine.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be approached in two primary ways: by using appropriately substituted starting materials or by direct functionalization of the this compound ring.
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From Substituted Precursors: Alkyl or aryl-substituted 2-methoxypyrazines can be synthesized by starting with the corresponding substituted 2-chloropyrazine and following the procedure outlined in Route 1.
-
Direct Functionalization: The pyrazine ring can be functionalized directly, although this can sometimes be challenging due to the electron-deficient nature of the ring. Lithiation of 2-methoxypyridine (B126380) has been reported, suggesting that similar strategies might be applicable to this compound to introduce substituents at specific positions.
Quantitative Data
The following tables summarize typical yields and key analytical data for the synthesis of this compound.
Table 1: Reaction Yields for this compound Synthesis
| Synthetic Route | Starting Materials | Typical Yield (%) |
| Nucleophilic Substitution | 2-Chloropyrazine, Sodium Methoxide | 70-85 |
| Methylation of 2-Hydroxypyrazine | 2-Hydroxypyrazine, Dimethyl Sulfate/Methyl Iodide | 60-75 |
Table 2: Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): 8.08 (s, 1H), 8.02 (d, J=2.8 Hz, 1H), 7.89 (d, J=2.8 Hz, 1H), 3.98 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 162.8, 142.9, 137.9, 134.1, 53.6 |
| Mass Spectrum (EI) | m/z (%): 110 (M+, 100), 82 (45), 69 (80), 53 (30), 42 (55) |
| IR Spectrum (neat) | ν (cm⁻¹): 3050, 2950, 1590, 1540, 1470, 1400, 1260, 1150, 1030, 850 |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Protocol for Route 1: Synthesis from 2-Chloropyrazine
Materials:
-
2-Chloropyrazine
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Sodium methoxide (solid or as a solution in methanol)
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Anhydrous methanol
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
-
Standard glassware
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyrazine in anhydrous methanol.
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Add sodium methoxide portion-wise to the stirred solution. An exothermic reaction may be observed.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol for Route 2, Step 1: Synthesis of 2-Hydroxypyrazine[1]
Materials:
-
Glycine nitrile hydrochloride
-
30% aqueous glyoxal solution
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5 N Sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
Equipment:
-
Beaker or flask suitable for cooling in an ice bath
-
Stirring mechanism
-
pH meter or pH paper
Procedure:
-
To a cooled (0-10 °C) solution of 5 N sodium hydroxide and ice, add glycine nitrile hydrochloride.[1]
-
Add this mixture to a 30% aqueous glyoxal solution while maintaining the temperature between 0 and 10 °C.[1]
-
Slowly add more 5 N sodium hydroxide to bring the pH to approximately 12-13, ensuring the temperature remains low.[1]
-
Allow the reaction mixture to stand for 30 minutes, then heat to 50 °C, maintaining the high pH with additional sodium hydroxide as needed.[1]
-
After heating, cool the solution and carefully acidify with concentrated hydrochloric acid to precipitate the 2-hydroxypyrazine.
-
Collect the solid product by filtration, wash with cold water, and dry.
Protocol for Route 2, Step 2: Methylation of 2-Hydroxypyrazine
Materials:
-
2-Hydroxypyrazine
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic)
-
Anhydrous potassium carbonate
-
Anhydrous acetone (B3395972) or DMF
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
In a round-bottom flask, suspend 2-hydroxypyrazine and anhydrous potassium carbonate in anhydrous acetone.
-
Add dimethyl sulfate dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
Experimental Workflow Visualization
The general workflow for the synthesis, workup, and purification of this compound can be visualized as follows.
Caption: General experimental workflow for synthesis and purification.
References
The Dual Nature of 2-Methoxypyrazines in Coffee: An In-depth Technical Guide to a Key Flavor Compound
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on 2-methoxypyrazine, a pivotal flavor compound in coffee. This whitepaper delves into its formation, sensory perception, and analytical quantification, providing detailed experimental protocols and quantitative data to facilitate further research and application.
2-Methoxypyrazines, a class of potent aromatic compounds, play a significant and multifaceted role in the sensory profile of coffee. While they can contribute to desirable earthy and roasted notes, they are more commonly associated with the "potato-taste defect" (PTD), an undesirable off-flavor that can significantly diminish coffee quality.[1][2][3] This guide provides a detailed exploration of the core aspects of 2-methoxypyrazines in coffee, from their chemical genesis during roasting to their perception by the human olfactory system and the precise methods for their analysis.
Chemical Properties and Formation
The most influential 2-methoxypyrazines in coffee are 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP).[1] These compounds are primarily formed during the roasting of coffee beans through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars.[4] The specific amino acid precursors for IBMP and IPMP are L-leucine and L-valine, respectively, which react with sugar degradation products. The reaction proceeds through the formation of α-aminoketones via Strecker degradation, which then condense and cyclize to form the pyrazine (B50134) ring. A subsequent methylation step, likely involving O-methyltransferases, is thought to lead to the final methoxylated structure.
References
The Discovery and Enduring Significance of 2-Methoxypyrazines in Food Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a pivotal role in the flavor and aroma profiles of a wide variety of food products and beverages. Characterized by their distinct "green" or "vegetative" aromas, these molecules are perceptible to the human olfactory system at exceptionally low concentrations, often in the parts-per-trillion range. Their presence can be a defining characteristic, as seen with the bell pepper notes in Cabernet Sauvignon wines, or an indicator of processing conditions, such as the roasted aromas in coffee. This technical guide provides an in-depth exploration of the discovery, history, sensory properties, analytical methodologies, and biological perception of 2-methoxypyrazines, offering a comprehensive resource for professionals in food science, flavor chemistry, and related fields.
A Historical Perspective: Unraveling the "Green" Scents
The journey to understanding the chemical basis of "green" aromas in foods was a gradual process, marked by key discoveries in the mid-20th century. The timeline below highlights the pivotal moments in the history of 2-methoxypyrazine research.
| Year | Key Discovery/Milestone | Significance |
| 1960s | The Maillard reaction and Strecker degradation are identified as key pathways for the formation of pyrazines in heated foods. | This laid the groundwork for understanding how many potent flavor compounds, including pyrazines, are generated during cooking. |
| 1969 | 2-isobutyl-3-methoxypyrazine (IBMP) is first identified as a potent aroma compound in green bell peppers (Capsicum annuum) by Buttery et al.[1][2] | This was the first identification of a methoxypyrazine as a key contributor to the characteristic aroma of a raw vegetable. |
| 1970s | The presence of 2-methoxypyrazines is confirmed in other raw vegetables, including peas and potatoes. | This expanded the known occurrence of these compounds beyond bell peppers and highlighted their broader importance in food aroma. |
| 1980s | 2-Isobutyl-3-methoxypyrazine (IBMP) and 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) are identified as key "varietal" aroma compounds in Sauvignon Blanc and Cabernet Sauvignon grapes and wines. | This discovery revolutionized the understanding of wine aroma, linking specific chemical compounds to the characteristic notes of certain grape varieties. |
| 1990s | Development and refinement of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution assays, for the trace-level quantification of 2-methoxypyrazines in complex food matrices. | These advancements enabled more accurate and sensitive measurement of methoxypyrazines, facilitating research into their formation, degradation, and impact on sensory perception. |
| 2000s | The biosynthetic pathway of 2-methoxypyrazines in plants begins to be elucidated, with the identification of key enzymes such as O-methyltransferases. | This provided a deeper understanding of how these compounds are naturally produced in plants, opening up possibilities for agricultural and viticultural practices to manage their levels. |
| 2021 | The specific human olfactory receptor OR5K1 is identified as being highly responsive to pyrazines.[3][4][5] | This discovery provided a molecular basis for the human perception of these potent aroma compounds. |
Quantitative Data on 2-Methoxypyrazines in Foods and Beverages
The concentration of 2-methoxypyrazines in food and beverages can vary significantly depending on the specific compound, the food matrix, agricultural practices, and processing conditions. The following tables summarize typical concentration ranges and sensory detection thresholds for the most common 2-methoxypyrazines.
Table 1: Typical Concentrations of 2-Methoxypyrazines in Selected Foods and Beverages
| Compound | Food/Beverage | Typical Concentration Range (ng/L or ng/kg) | Reference(s) |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Green Bell Pepper | 15,000 - 50,000 | |
| Red Wine (Cabernet Sauvignon, Merlot) | 5 - 30 | ||
| White Wine (Sauvignon Blanc) | 1 - 35 | ||
| Grapes (Cabernet Franc) | up to 18,400 (in berries) | ||
| Green Coffee Beans | 10 - 100 | ||
| 2-isopropyl-3-methoxypyrazine (IPMP) | Green Peas | ~3,500 | |
| Asparagus | Present, concentration varies | ||
| Red Wine | < 10 | ||
| White Wine | < 10 | ||
| Grape Juice (Concord, Niagara) | ~1 | ||
| 2-sec-butyl-3-methoxypyrazine (SBMP) | Beetroot | ~5,600 | |
| Red Wine | < 10 | ||
| White Wine | < 10 |
Table 2: Sensory Detection Thresholds of 2-Methoxypyrazines
| Compound | Matrix | Detection Threshold (ng/L) | Aroma Descriptor | Reference(s) |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Water | 2 | Green bell pepper, earthy | |
| White Wine | 15 | Green bell pepper, vegetative | ||
| Red Wine | 10 - 16 | Green bell pepper, herbaceous | ||
| 2-isopropyl-3-methoxypyrazine (IPMP) | Water | 1 | Earthy, potato, pea-like | |
| White Wine | 1 | Earthy, pea pod | ||
| Red Wine | 2 | Earthy, pea pod | ||
| 2-sec-butyl-3-methoxypyrazine (SBMP) | Water | 1 | Earthy, nutty | |
| Wine | 1-2 (estimated) | Earthy, nutty |
Experimental Protocols: Analysis of 2-Methoxypyrazines
The accurate quantification of 2-methoxypyrazines in complex food matrices requires sensitive and selective analytical methods due to their low concentrations and the presence of interfering compounds. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.
Protocol: Determination of 2-Methoxypyrazines in Wine by HS-SPME-GC-MS
1. Sample Preparation:
-
Chill wine samples to approximately 4°C to minimize volatile loss.
-
In a 20 mL headspace vial, combine 5 mL of wine, 2.5 g of sodium chloride (to increase the volatility of the analytes), and a known amount of a deuterated internal standard (e.g., d3-IBMP).
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its high affinity for volatile and semi-volatile compounds.
-
Incubation: Place the vial in a temperature-controlled autosampler tray or water bath set to 40-60°C. Allow the sample to equilibrate for 15-30 minutes with gentle agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature to allow for the adsorption of the 2-methoxypyrazines.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Transfer the SPME fiber to the heated GC inlet (typically 250°C) for thermal desorption of the analytes onto the GC column. A desorption time of 2-5 minutes is usually sufficient.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) is suitable for separating the analytes.
-
Oven Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps up to 240°C at a rate of 5-10°C/minute, and holds for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/minute.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for high sensitivity and selectivity. Monitor characteristic ions for each target analyte and the internal standard. For example, for IBMP, monitor m/z 166, 151, and 124.
-
Quantification: Create a calibration curve using standards of known concentrations of the 2-methoxypyrazines and the internal standard. The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Perception: The Olfactory Signaling Pathway
The human olfactory system is remarkably sensitive to 2-methoxypyrazines. Their perception begins with the interaction of these molecules with specific olfactory receptors in the nasal cavity, triggering a cascade of biochemical events that ultimately lead to the sensation of smell.
Diagram: Olfactory Signal Transduction Pathway for 2-Methoxypyrazines
Caption: A simplified diagram of the olfactory signal transduction pathway initiated by 2-methoxypyrazines.
The process can be summarized as follows:
-
Binding: this compound molecules, being volatile, travel through the nasal cavity and bind to specific G-protein coupled receptors (GPCRs), such as OR5K1, located on the cilia of olfactory receptor neurons.
-
G-protein Activation: This binding event activates an associated G-protein (G-olf).
-
Adenylyl Cyclase Activation: The activated G-protein then stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.
-
Ion Channel Opening: The increased concentration of cAMP in the cell leads to the opening of cyclic nucleotide-gated ion channels.
-
Depolarization: The opening of these channels allows for an influx of positively charged ions (primarily Ca²⁺ and Na⁺) into the neuron, causing depolarization of the cell membrane.
-
Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon of the olfactory receptor neuron to the olfactory bulb in the brain, where the signal is processed and perceived as a specific smell.
Diagram: Experimental Workflow for this compound Analysis
References
The Formation of 2-Methoxypyrazine in the Maillard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This complex cascade of reactions generates a vast array of heterocyclic compounds that contribute to the characteristic aromas and flavors of cooked foods. Among these, pyrazines are a significant class of volatile compounds, typically associated with roasted, nutty, and toasted notes. While alkyl-substituted pyrazines are extensively studied, the formation of methoxy-substituted pyrazines, such as 2-methoxypyrazine, presents a unique pathway of interest. This technical guide provides an in-depth exploration of the formation of this compound during the Maillard reaction, detailing the proposed chemical pathways, key precursors, and relevant experimental methodologies.
Core Concepts: From Sugars and Amino Acids to Aromatic Heterocycles
The Maillard reaction is broadly divided into three stages:
-
Initial Stage: Condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine.
-
Intermediate Stage: Degradation of the Amadori products through various pathways, including enolization and dehydration, leading to the formation of highly reactive dicarbonyl compounds such as glyoxal (B1671930), methylglyoxal, and diacetyl.
-
Final Stage: Condensation and polymerization of the intermediate products to form a diverse range of heterocyclic compounds, including pyrazines, and high molecular weight brown pigments known as melanoidins.
Pyrazine (B50134) formation is a hallmark of the final stage of the Maillard reaction. The general mechanism involves the condensation of two α-aminocarbonyl intermediates, which are formed from the Strecker degradation of amino acids in the presence of dicarbonyl compounds.
Proposed Pathway for this compound Formation
The formation of this compound is not as direct as that of its alkyl counterparts. The current understanding points towards a two-step process: the initial formation of a 2-hydroxypyrazine (B42338) intermediate, followed by a subsequent methylation event.
Step 1: Formation of the 2-Hydroxypyrazine Intermediate
The unsubstituted 2-hydroxypyrazine (also known as 2-pyrazinone, a tautomer) is the key precursor to this compound. Its formation is proposed to occur through the condensation of a 1,2-dicarbonyl compound with an α-aminoamide or ammonia.[1]
-
Key Precursors:
-
α-Dicarbonyl Compound: Glyoxal is the primary C2 dicarbonyl precursor for the unsubstituted pyrazine ring. Glyoxal is a common product of sugar degradation in the Maillard reaction.
-
Nitrogen Source: The two nitrogen atoms of the pyrazine ring can be supplied by an α-aminoamide, such as glycinamide (B1583983), or by two molecules of ammonia. Glycinamide can be formed from the amino acid glycine.
-
The proposed reaction pathway for the formation of 2-hydroxypyrazine is illustrated below.
Step 2: Methylation of 2-Hydroxypyrazine
The final step in the formation of this compound is the methylation of the hydroxyl group of the 2-hydroxypyrazine intermediate. In biological systems, this step is catalyzed by O-methyltransferase enzymes. However, in the context of a thermal Maillard reaction, a non-enzymatic methylation mechanism must be considered.
While direct evidence for a specific non-enzymatic methylation pathway in the Maillard reaction is limited, a plausible hypothesis involves the presence of a methyl donor in the reaction system. If the reaction is carried out in the presence of methanol (B129727), it could potentially act as a methylating agent under thermal conditions, particularly at elevated temperatures and pressures, to convert 2-hydroxypyrazine to this compound. Further research is needed to fully elucidate this non-enzymatic methylation step.
Experimental Protocols
The following section outlines a detailed methodology for a model system to study the formation of this compound.
Synthesis of this compound in a Model System
This protocol describes a model system for the synthesis of this compound from glyoxal and glycinamide, with the potential for methylation.
Materials:
-
Glyoxal (40% aqueous solution)
-
Glycinamide hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0-8.0)
-
Methanol (for methylation studies)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
High-pressure reaction vessel
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a high-pressure reaction vessel, dissolve glycinamide hydrochloride (e.g., 10 mmol) in 100 mL of 0.1 M phosphate buffer. Adjust the pH to the desired value (e.g., 7.5) using NaOH.
-
Reaction Initiation: While stirring, add glyoxal (e.g., 10 mmol) to the vessel. For methylation studies, add a defined volume of methanol to the reaction mixture.
-
Heating: Seal the reaction vessel and heat the mixture to a specific temperature (e.g., 120-160°C) for a defined period (e.g., 1-4 hours) with continuous stirring. The optimal temperature and time should be determined experimentally.
-
Extraction: After cooling to room temperature, extract the reaction mixture three times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate solvent system.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient program is typically used, for example, starting at 40°C, holding for 2 minutes, then ramping to 280°C at a rate of 5-10°C/min.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
The experimental workflow is summarized in the diagram below.
Data Presentation
Table 1: Quantitative Analysis of 2-Hydroxypyrazine and this compound Formation in a Model Maillard Reaction System
| Experiment ID | Glyoxal (mmol) | Glycinamide (mmol) | Methanol (mL) | Temperature (°C) | Time (h) | pH | 2-Hydroxypyrazine Yield (µg/g) | This compound Yield (µg/g) |
Conclusion
The formation of this compound during the Maillard reaction is a nuanced process that likely proceeds through a 2-hydroxypyrazine intermediate. While the formation of this precursor from dicarbonyls and amino sources is well-postulated, the subsequent non-enzymatic methylation step under thermal processing conditions requires further investigation. The experimental protocols and data presentation framework provided in this guide offer a systematic approach for researchers to explore the intricacies of this compound formation, contributing to a deeper understanding of this important flavor compound. This knowledge is valuable not only for the food and flavor industry but also for drug development professionals interested in the synthesis and biological activities of pyrazine derivatives.
References
Methodological & Application
Quantitative Analysis of 2-Methoxypyrazine using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyrazines (MPs) are a class of potent, naturally occurring aromatic compounds known for their distinct vegetative, earthy, or nutty aromas. They are found in a variety of foods and beverages, including grapes, wine, bell peppers, and coffee. Due to their extremely low odor thresholds, often in the parts-per-trillion (ng/L) range, the accurate and sensitive quantification of these compounds is crucial in the food and beverage industry for quality control and in environmental analysis to monitor water quality.[1][2] This document provides a detailed protocol for the quantitative analysis of 2-methoxypyrazine and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.[1]
Principle of the Method
This method employs a sample preparation step to extract and concentrate the volatile 2-methoxypyrazines from the sample matrix, followed by separation, identification, and quantification using GC-MS. Headspace Solid-Phase Microextraction (HS-SPME) is a commonly used, solvent-free sample preparation technique that is highly effective for volatile and semi-volatile compounds.[3][4] The extracted analytes are then thermally desorbed into the GC inlet, separated on a chromatographic column, and detected by a mass spectrometer. For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry can be utilized. Quantification is typically achieved using an internal standard method, often with a deuterated analogue of the target analyte, to ensure high accuracy and precision.
Experimental Protocols
Reagents and Materials
-
Standards: Certified reference standards of this compound and its relevant analogues (e.g., 2-methoxy-3-isobutylpyrazine (IBMP), 2-methoxy-3-isopropylpyrazine (IPMP), 2-methoxy-3,5-dimethylpyrazine (B149192) (MDMP)).
-
Internal Standard: Deuterated this compound analogue (e.g., 2-methoxy-d3-3-isobutylpyrazine).
-
Solvents: Methanol, Ethanol (absolute), Methylene chloride (all high purity, HPLC or pesticide residue grade).
-
Salts: Sodium chloride (analytical grade, heated at 300°C for several hours before use to remove volatile impurities).
-
Water: Deionized or Milli-Q water.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
Standard Solution Preparation
-
Stock Solutions (e.g., 1000 mg/L): Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with a matrix that mimics the sample (e.g., model wine: 12% ethanol, 3.5 g/L tartaric acid, pH 3.5). The concentration range should bracket the expected concentration of the analyte in the samples.
-
Internal Standard Spiking Solution: Prepare a stock solution of the deuterated internal standard in a similar manner. A working solution is prepared to spike into all calibration standards and samples at a constant concentration (e.g., 50 ng/L).
Sample Preparation (HS-SPME)
-
Sample Aliquoting: Place a defined volume of the sample (e.g., 10 mL of wine or water) into a 20 mL headspace vial.
-
Internal Standard Addition: Spike the sample with a known amount of the internal standard working solution.
-
Matrix Modification: Add a salt, such as sodium chloride (e.g., 2 g), to the vial to increase the ionic strength of the sample, which enhances the partitioning of the volatile analytes into the headspace.
-
Equilibration and Extraction: Seal the vial and place it in a temperature-controlled autosampler or water bath. Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) under continued agitation.
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the chromatographic column.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Injection Port: Splitless mode, 250°C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for initial identification.
-
Monitored Ions: Select characteristic ions for each target analyte and the internal standard. For example, for IBMP, quantifier and qualifier ions might be m/z 124 and 151, and for its d3-internal standard, m/z 127 and 154.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Data Analysis and Quantification
-
Peak Identification: Identify the peaks of the target analytes and the internal standard in the chromatogram based on their retention times and the presence of the selected ions.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. A linear or quadratic regression is then applied to the data points.
-
Quantification: Determine the concentration of the this compound in the unknown samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.
Method Validation
To ensure the reliability of the results, the analytical method should be validated for the following parameters:
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of the analyte. Accuracy is expressed as the percent recovery, while precision is indicated by the relative standard deviation (%RSD). Recoveries typically range from 94% to 106%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of 2-methoxypyrazines using GC-MS from various studies.
Table 1: Method Validation Parameters for this compound Analysis
| Analyte | Matrix | Linearity (R²) | LOD (ng/L) | LOQ (ng/L) | Reference |
| 2-methoxy-3,5-dimethylpyrazine | Drinking Water | 0.9998 | 0.83 | 2.5 | |
| 2-methoxy-3-isobutylpyrazine | Wine | >0.99 | 0.5 | 1.95 | |
| 2-methoxy-3-isopropylpyrazine | Wine | >0.999 | - | - | |
| 2-methoxy-3-sec-butylpyrazine | Wine | >0.999 | - | - |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Spiked Concentration (ng/L) | Recovery (%) | Precision (%RSD) | Reference |
| 2-methoxy-3-isopropylpyrazine | Wine | 0.5 - 10 | 95 - 102 | 0.30 - 5.47 | |
| 2-methoxy-3-sec-butylpyrazine | Wine | 0.5 - 10 | 94.3 - 101.3 | 1.15 - 5.21 | |
| 2-methoxy-3-isobutylpyrazine | Wine | 0.5 - 40 | 95.7 - 106.3 | 0.57 - 6.57 | |
| 3-alkyl-2-methoxypyrazines | Wine | 5 - 25 | 84 - 108 | < 21 |
Visualizations
Caption: Workflow for the quantitative analysis of this compound using HS-SPME-GC-MS.
Conclusion
The protocol detailed above provides a robust and sensitive method for the quantitative analysis of this compound and its analogues in various matrices. The use of HS-SPME for sample preparation coupled with GC-MS allows for low detection limits, high accuracy, and good precision, making it suitable for routine quality control and research applications. Proper method validation is essential to ensure the reliability and defensibility of the generated data.
References
Application Note & Protocol: Solid-Phase Microextraction (SPME) for 2-Methoxypyrazine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is a solventless, highly sensitive, and efficient sample preparation technique integral to the analysis of volatile and semi-volatile organic compounds. This document provides detailed application notes and protocols for the analysis of 2-methoxypyrazines using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methoxypyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor profiles of various food products, and their accurate quantification is also critical in pharmaceutical research and development. The optimization of SPME conditions is paramount for achieving the necessary sensitivity and accuracy for pyrazine (B50134) analysis. Key parameters influencing extraction efficiency include the SPME fiber coating, extraction time and temperature, and the properties of the sample matrix.[1]
Application
This method is applicable for the quantitative and qualitative analysis of various 2-methoxypyrazines, including 3-isobutyl-2-methoxypyrazine (IBMP), 3-sec-butyl-2-methoxypyrazine (SBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 2-methoxy-3,5-dimethylpyrazine (B149192) (2-MDMP), in diverse matrices such as wine, grapes, yeast extract, and drinking water.[2][3][4][5]
Data Presentation: Quantitative Analysis of 2-Methoxypyrazines using SPME
The following table summarizes quantitative data from various studies on the analysis of 2-methoxypyrazines using SPME-GC-MS, providing a comparative overview of the achievable detection and quantification limits.
| Analyte | Matrix | SPME Fiber | Extraction Conditions | Detection Method | LOD (ng/L) | LOQ (ng/L) | Linearity (R²) | Reference |
| 3-isobutyl-2-methoxypyrazine (IBMP) | Wine | Not Specified | HS-SPME | GCxGC-NPD | 0.5 | - | - | |
| 3-isobutyl-2-methoxypyrazine (IBMP) | Wine | Not Specified | HS-SPME with Isotope Dilution | GCxGC-IDTOFMS | 1.95 | - | - | |
| 3-alkyl-2-methoxypyrazines | Must | PDMS/DVB | HS-SPME | GC-NPD | 0.1 (for some analytes) | - | - | |
| 2-methoxy-3,5-dimethylpyrazine (2-MDMP) | Drinking Water | Not Specified | HS-SPME | GC-MS | 830 (0.83 ng/mL) | 2500 (2.5 ng/mL) | 0.9998 | |
| Pyrazines | Flavor Oils | PDMS/DVB/CAR Arrow (120 µm x 20 mm) | MHS-SPME | - | 2000-60000 (2-60 ng/g) | 6000-180000 (6-180 ng/g) | - | |
| 3-isobutyl-2-methoxypyrazine (IBMP) & 3-isopropyl-2-methoxypyrazine (IPMP) | Berries | Not Specified | HS-SPME | GCxGC-TOF-MS | 0.6-1.8 pg/g | - | >0.99 |
LOD: Limit of Detection, LOQ: Limit of Quantification, HS-SPME: Headspace Solid-Phase Microextraction, MHS-SPME: Multiple Headspace Solid-Phase Microextraction, GC-NPD: Gas Chromatography-Nitrogen-Phosphorus Detector, GCxGC-TOFMS: Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry, IDTOFMS: Isotope Dilution Time-of-Flight Mass Spectrometry, PDMS/DVB: Polydimethylsiloxane/Divinylbenzene, DVB/CAR/PDMS: Divinylbenzene/Carboxen/Polydimethylsiloxane.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 2-methoxypyrazines using SPME-GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Headspace Analysis of 2-Methoxypyrazine in Alcoholic Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Alkyl-3-methoxypyrazines (MPs) are potent, grape-derived aromatic compounds that can significantly impact the sensory profile of alcoholic beverages.[1] Notably, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), and 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP) are known for their distinct vegetative, earthy, or bell pepper aromas.[1][2] Their presence, even at trace concentrations (ng/L), can be critical to the aroma profile, sometimes leading to consumer rejection if levels are too high.[2] Consequently, accurate and sensitive quantification of these compounds is crucial for quality control and product development in the alcoholic beverage industry.
This document provides detailed application notes and protocols for the headspace analysis of 2-methoxypyrazines in various alcoholic beverages, primarily focusing on wine, with adaptable methodologies for beer and spirits. The primary analytical technique discussed is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted, sensitive, and solvent-free method for the analysis of volatile and semi-volatile compounds in complex matrices.[2]
Experimental Principles
Headspace analysis is a technique used to sample the volatile components of a liquid or solid sample. The sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then collected and introduced into a gas chromatograph for separation and analysis.
HS-SPME is an equilibrium-based pre-concentration technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. Volatile analytes adsorb onto the fiber, which is then retracted and inserted into the hot injector of a GC for thermal desorption and analysis. This method offers high sensitivity, making it ideal for detecting trace-level compounds like 2-methoxypyrazines.
Factors Influencing Headspace Analysis
Several factors can influence the efficiency of headspace analysis and must be optimized for accurate and reproducible results. These include:
-
Sample Matrix: The composition of the alcoholic beverage, particularly the ethanol (B145695) content and pH, significantly affects the partitioning of analytes into the headspace. Higher ethanol concentrations can increase the solubility of pyrazines in the liquid phase, reducing their concentration in the headspace.
-
SPME Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For methoxypyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended due to its broad-range applicability and high affinity for these compounds.
-
Extraction Temperature and Time: Higher temperatures generally increase the vapor pressure of the analytes, leading to higher concentrations in the headspace. However, excessively high temperatures can lead to the degradation of some compounds. Extraction time needs to be sufficient to allow for equilibrium to be reached between the sample, headspace, and SPME fiber.
-
Salt Addition: The addition of salt (salting out) to the sample can increase the ionic strength of the aqueous solution, which reduces the solubility of organic compounds and promotes their transfer into the headspace.
Quantitative Data Summary
The following table summarizes the reported concentrations of various 2-methoxypyrazines in different alcoholic beverages. It is important to note that the concentration of these compounds can vary significantly depending on the grape variety, viticultural practices, winemaking techniques, and storage conditions.
| Alcoholic Beverage | Pyrazine Compound | Concentration Range (ng/L) | Reference(s) |
| Wine | |||
| Red Wine (general) | 2-isobutyl-3-methoxypyrazine (IBMP) | 5 - 30 | |
| 2-isopropyl-3-methoxypyrazine (IPMP) | < 10 | ||
| 2-sec-butyl-3-methoxypyrazine (SBMP) | < 10 | ||
| Cabernet Sauvignon | 2-isobutyl-3-methoxypyrazine (IBMP) | 12 - 13 | |
| Merlot | 2-isobutyl-3-methoxypyrazine (IBMP) | 4 - 8 | |
| Sauvignon Blanc | 2-isobutyl-3-methoxypyrazine (IBMP) | 26.1 - 27.8 | |
| Beer | Not specified | Not available in cited literature | |
| Spirits | Not specified | Not available in cited literature |
Experimental Protocols
Protocol 1: General Headspace SPME-GC-MS Analysis of 2-Methoxypyrazines in Alcoholic Beverages
This protocol provides a general framework for the analysis of 2-methoxypyrazines. Specific parameters may need to be optimized depending on the specific beverage matrix and available instrumentation.
1. Sample Preparation:
-
For wine and spirits, dilute the sample with deionized water to reduce the ethanol concentration to approximately 5-10% (v/v). This is crucial as high ethanol content can interfere with the extraction process.
-
For beer, degas the sample prior to analysis to remove carbon dioxide, which can affect vial pressure and chromatographic performance. This can be achieved by sonication or vigorous stirring.
-
Pipette a known volume (e.g., 5-10 mL) of the prepared sample into a headspace vial (e.g., 20 mL).
-
Add a saturated solution of sodium chloride (e.g., 1-2 g) to the vial to enhance the release of volatile compounds.
-
If using an internal standard for quantification, add a known amount of a deuterated analogue of the target methoxypyrazine (e.g., d3-IBMP).
-
Immediately seal the vial with a PTFE/silicone septum and a crimp cap.
2. HS-SPME Parameters:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used and effective fiber for methoxypyrazine analysis.
-
Equilibration/Incubation: Place the vial in the autosampler tray or a heating block. Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-30 minutes) with agitation to allow for equilibration of the volatiles in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature as the incubation.
3. GC-MS Parameters:
-
Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature to 250-270°C for efficient thermal desorption of the analytes from the SPME fiber.
-
Column: A polar capillary column, such as a DB-WAX or equivalent, is typically used for the separation of pyrazines. A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Use helium at a constant flow rate of approximately 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 3-10°C/min to a final temperature of 230-250°C.
-
Final hold: Hold at the final temperature for 5-10 minutes to ensure all compounds have eluted.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. For SIM mode, select characteristic ions for each target methoxypyrazine and its internal standard.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mandatory Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis of 2-methoxypyrazine.
Caption: Factors influencing the headspace concentration of this compound.
References
Synthesis of Labeled 2-Methoxypyrazine Isotopes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of isotopically labeled 2-methoxypyrazine. This compound and its labeled variants are valuable tools in the fields of flavor chemistry, metabolic studies, and as internal standards for quantitative analysis. The following protocols describe the synthesis of this compound labeled with Carbon-13 ([¹³C]), Deuterium ([D]), and Nitrogen-15 ([¹⁵N]) through nucleophilic aromatic substitution.
Overview
This compound is a volatile aromatic compound found in various foods and beverages, contributing to their characteristic aromas. The synthesis of its isotopically labeled analogues allows for precise tracking and quantification in complex matrices. The primary synthetic route described herein involves the reaction of a corresponding isotopically labeled 2-chloropyrazine (B57796) with a methoxide (B1231860) source or the reaction of 2-chloropyrazine with an isotopically labeled methoxide.
Synthetic Pathways
The synthesis of labeled this compound can be achieved via a nucleophilic aromatic substitution reaction. The general scheme involves the displacement of the chloro group from 2-chloropyrazine with a methoxide anion. Depending on the desired labeling pattern, either the pyrazine (B50134) ring or the methoxy (B1213986) group can be isotopically labeled.
Caption: Synthetic routes for labeled this compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Materials and Reagents
-
2-Chloropyrazine (or [¹⁵N₂]-2-chloropyrazine)
-
[¹³C]-Methanol or [D₃]-Methanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel (for column chromatography)
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Protocol for [¹³C-methoxy]-2-Methoxypyrazine Synthesis
This protocol describes the synthesis of this compound with a Carbon-13 labeled methyl group. The procedure for the synthesis of the deuterated analogue ([D₃-methoxy]-2-methoxypyrazine) is analogous, substituting [¹³C]-Methanol with [D₃]-Methanol.
Step 1: Preparation of Sodium [¹³C]methoxide
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq.).
-
Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil.
-
Add anhydrous THF to the flask.
-
Slowly add [¹³C]-Methanol (1.0 eq.) dropwise to the stirred suspension of sodium hydride in THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Step 2: Synthesis of [¹³C-methoxy]-2-Methoxypyrazine
-
To the freshly prepared solution of sodium [¹³C]methoxide, add 2-chloropyrazine (1.0 eq.) dissolved in a minimal amount of anhydrous THF.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure [¹³C-methoxy]-2-methoxypyrazine.
Protocol for [¹⁵N₂]-2-Methoxypyrazine Synthesis
This protocol outlines the synthesis of this compound with two Nitrogen-15 atoms in the pyrazine ring.
Step 1: Preparation of Sodium Methoxide
-
Follow the procedure in Step 1 of Protocol 3.2, using unlabeled anhydrous methanol.
Step 2: Synthesis of [¹⁵N₂]-2-Methoxypyrazine
-
Follow the procedure in Step 2 of Protocol 3.2, using [¹⁵N₂]-2-chloropyrazine as the starting material.
Step 3: Work-up and Purification
-
Follow the procedure in Step 3 of Protocol 3.2 to isolate and purify the [¹⁵N₂]-2-methoxypyrazine.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of labeled this compound isotopes. The yields are estimates and may vary depending on the specific reaction conditions and scale.
| Labeled Product | Precursors | Molar Ratio (Precursor:NaH) | Solvent | Reaction Time (h) | Typical Yield (%) | Isotopic Purity (%) |
| [¹³C-methoxy]-2-Methoxypyrazine | 2-Chloropyrazine, [¹³C]-Methanol | 1 : 1.2 | THF | 4 - 6 | 70 - 85 | >98 |
| [D₃-methoxy]-2-Methoxypyrazine | 2-Chloropyrazine, [D₃]-Methanol | 1 : 1.2 | THF | 4 - 6 | 70 - 85 | >98 |
| [¹⁵N₂]-2-Methoxypyrazine | [¹⁵N₂]-2-Chloropyrazine, Methanol | 1 : 1.2 | THF | 4 - 6 | 70 - 85 | >98 |
Characterization
The synthesized labeled compounds should be characterized to confirm their identity and determine their isotopic purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the labeled product and to assess its isotopic purity by observing the mass-to-charge ratio (m/z) of the molecular ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the compound. For [D₃-methoxy]-2-methoxypyrazine, the singlet corresponding to the methoxy protons will be absent.
-
¹³C NMR: To confirm the position of the ¹³C label. An enhanced signal will be observed for the methoxy carbon in [¹³C-methoxy]-2-methoxypyrazine.
-
¹⁵N NMR: To confirm the presence of the ¹⁵N labels in the pyrazine ring.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and analysis of labeled this compound.
Caption: General workflow for synthesis and analysis.
Application Notes and Protocols for 2-Methoxypyrazine as a Flavor Standard in Sensory Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxypyrazines are a class of potent, nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the flavor and aroma of numerous foods and beverages.[1] They are particularly known for their characteristic "green" or "vegetative" aromas, such as bell pepper, earthy, or roasty notes.[1][2][3] Due to their extremely low odor thresholds, often in the parts per trillion (ng/L) range, they serve as crucial flavor standards in sensory analysis for various applications, including quality control, product development, and research in the food, beverage, and pharmaceutical industries.[4]
This document provides detailed application notes and protocols for the use of 2-methoxypyrazines as flavor standards in sensory analysis, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways of perception. The most commonly studied methoxypyrazines in sensory science are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).
Applications
The use of 2-methoxypyrazines as flavor standards is critical in several areas:
-
Wine Industry: Methoxypyrazines are key aroma compounds in grape varieties like Cabernet Sauvignon, Sauvignon Blanc, and Merlot, contributing to their characteristic vegetative notes. They are used as standards to train sensory panelists to identify and quantify these specific aromas, which can be desirable at low concentrations but are considered a defect at high levels.
-
Coffee Industry: Certain methoxypyrazines, particularly IPMP, are associated with the "potato taste defect" in coffee, an off-flavor linked to insect damage. Standard solutions of IPMP are used to train professional coffee tasters to recognize this specific taint.
-
Food Product Development: In the development of products where Maillard reactions occur (e.g., roasted, baked, or fried goods), pyrazines are formed and contribute to the desired flavor profile. 2-methoxypyrazine standards can be used to understand the impact of processing conditions on flavor development.
-
Quality Control: To ensure product consistency, sensory panels use methoxypyrazine standards to identify and quantify potential off-flavors or to verify the presence of characteristic flavor notes.
-
Research: In flavor chemistry and sensory science research, these compounds are used to investigate aroma interactions, cross-modal effects (e.g., flavor-texture), and the genetic and physiological basis of taste and smell.
Data Presentation: Sensory Detection Thresholds
The sensory detection threshold is the lowest concentration of a substance that can be detected by a human sensory panel. These thresholds for methoxypyrazines are exceptionally low and can vary depending on the specific compound, the matrix (the food or beverage in which it is present), and the method of evaluation (orthonasal for smelling, retronasal for flavor perception during eating).
Table 1: Orthonasal and Retronasal Detection Thresholds of 2,5-Dimethyl-3-methoxypyrazine (DMMP) in Red Wine
| Sensory Modality | Group Best Estimate Threshold (BET) (ng/L) | Standard Deviation (SD) |
| Orthonasal | 31 | 19.8 |
| Retronasal | 70 | 111.8 |
Data from a study using the ASTM E679 ascending forced choice method of limits with 21 individuals.
Table 2: Orthonasal and Retronasal Detection Thresholds of 2-Isopropyl-3-methoxypyrazine (IPMP) in Grape Juice
| Juice Type | Sensory Modality | Group Best Estimate Threshold (BET) (ng/L) |
| Concord | Orthonasal | 1.11 |
| Concord | Retronasal | 1.02 |
| Niagara | Orthonasal | 0.74 |
| Niagara | Retronasal | 0.84 |
Data from a study using the ASTM E679 ascending forced choice method of limits with 26 individuals.
Table 3: Sensory Detection Thresholds of Various 2-Methoxypyrazines in Different Matrices
| Compound | Matrix | Threshold (ng/L) | Notes |
| 2-isobutyl-3-methoxypyrazine (IBMP) | White Wine | 8 | Contributes to vegetative aroma. |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Red Wine | 16 | |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Sauvignon Wine | 5.5 | Best Estimate Threshold (BET) from a 3-AFC test. |
| 2-isobutyl-3-methoxypyrazine (IBMP) | Fer Wine | 16.8 | Best Estimate Threshold (BET) from a 3-AFC test. |
| 2-isopropyl-3-methoxypyrazine (IPMP) | Wine | 2 | |
| 2-methoxy-3-(2-methylpropyl)pyrazine | White Wine | 1 | Significantly influenced the aroma of a methoxypyrazine-free wine. |
| 2-methoxy-3-(1-methylethyl)pyrazine | White Wine | 2 | Significantly influenced the aroma of a methoxypyrazine-free wine. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and subsequent serial dilutions for use in sensory analysis. Due to the high potency and volatility of methoxypyrazines, accurate preparation is critical.
Materials:
-
High-purity crystalline this compound (e.g., IBMP, IPMP)
-
Ethanol (B145695) (food grade, odorless)
-
Deionized, odor-free water or the specific matrix (e.g., methoxypyrazine-free wine)
-
Volumetric flasks (Class A)
-
Micropipettes and sterile tips
-
Glass vials with PTFE-lined screw caps
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of the crystalline this compound.
-
Dissolve the crystals in a small amount of ethanol in a 10 mL volumetric flask.
-
Bring the flask to volume with ethanol and mix thoroughly. This is your primary stock solution. Store in a tightly sealed vial at -20°C.
-
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.
-
Bring to volume with the chosen matrix (e.g., ethanol for further dilution, or directly into a base wine). This is your intermediate stock solution.
-
-
Working Solutions (Serial Dilutions):
-
Perform serial dilutions from the intermediate stock solution to achieve the desired concentration range for sensory testing (typically in the ng/L range).
-
For example, to create a 100 ng/L working solution in wine, add 10 µL of the 10 µg/mL intermediate stock solution to a 1 L volumetric flask and fill with methoxypyrazine-free wine.
-
Prepare a series of concentrations that bracket the expected detection threshold.
-
Workflow for Standard Solution Preparation
Caption: Workflow for preparing this compound standards.
Protocol 2: Sensory Threshold Determination (ASTM E679)
This protocol outlines the ascending forced-choice method of limits, a standard procedure for determining detection thresholds.
Objective: To determine the lowest concentration of a this compound that is detectable by a sensory panel.
Method: Three-Alternative Forced-Choice (3-AFC) Test.
Materials:
-
A series of this compound solutions of increasing concentration.
-
Control samples (the matrix without the added methoxypyrazine).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Sample cups labeled with random three-digit codes.
-
Water for rinsing between samples.
-
Data collection forms or software.
Procedure:
-
Panelist Selection and Training:
-
Select 20-30 panelists.
-
Familiarize them with the test procedure and the specific aroma of the this compound being tested.
-
-
Sample Preparation and Presentation:
-
For each panelist, prepare a series of sample sets.
-
Each set consists of three samples: two controls and one spiked with a specific concentration of the methoxypyrazine.
-
The concentrations should be presented in ascending order.
-
The position of the spiked sample within the set of three should be randomized.
-
-
Evaluation:
-
Panelists are instructed to sniff (for orthonasal) or taste (for retronasal) the three samples in each set.
-
They must identify which of the three samples is different from the other two.
-
Guessing is required if no difference is perceived.
-
-
Data Analysis:
-
For each panelist, their individual threshold is the geometric mean of the last concentration they failed to identify correctly and the first concentration they identified correctly.
-
The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.
-
Workflow for 3-AFC Threshold Test
Caption: Workflow for a 3-AFC sensory threshold test.
Protocol 3: Quantitative Descriptive Analysis (QDA)
This protocol is used to quantify the intensity of specific sensory attributes of a product containing a this compound.
Objective: To create a sensory profile of a product and determine how the intensity of attributes (e.g., "green pepper," "earthy") changes with varying concentrations of a this compound.
Procedure:
-
Panelist Training:
-
A small panel of 8-12 individuals is highly trained over several sessions.
-
The panel develops a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the samples.
-
Reference standards are used to anchor the terms (e.g., a solution of IBMP for "green pepper," a sample of damp soil for "earthy").
-
-
Evaluation:
-
Samples with varying, known concentrations of the this compound are presented to the panelists in a randomized, blind fashion.
-
Panelists rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 10 = very intense).
-
Replicates are performed to ensure data reliability.
-
-
Data Analysis:
-
The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in attribute intensities between samples.
-
Results can be visualized using spider web plots or bar charts to compare the sensory profiles. For example, studies have shown that adding DMMP to red wine decreases "cherry" and "red berry" notes while increasing "earthy/musty" and "green/vegetal" descriptors.
-
Signaling Pathway for Olfactory Perception
The perception of 2-methoxypyrazines, like other odorants, begins with the binding of the molecule to specific olfactory receptors (ORs) in the olfactory epithelium of the nasal cavity. This initiates a signal transduction cascade that results in the perception of smell. The human olfactory receptor OR5K1 has been identified as a specialized receptor for detecting pyrazine-based key food odors.
The canonical olfactory signaling pathway is a G-protein coupled cascade:
-
Binding: A this compound molecule binds to an olfactory receptor (e.g., OR5K1) on the cilia of an olfactory sensory neuron (OSN).
-
G-Protein Activation: The activated receptor interacts with and activates a specific G-protein (Gαolf).
-
Adenylyl Cyclase Activation: Gαolf activates the enzyme adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (Na+ and Ca2+), leading to depolarization of the OSN membrane.
-
Signal Transmission: If the depolarization reaches a threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma.
Olfactory Signal Transduction Pathway
Caption: The canonical cAMP-mediated olfactory signaling pathway.
References
Application Notes and Protocols: Investigating the Role of 2-Methoxypyrazine in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyrazines (MPs) are a class of volatile organic compounds (VOCs) known for their potent, often bell pepper-like, aromas. While extensively studied in the context of grape and wine flavor chemistry, emerging evidence suggests a significant role for these molecules in plant defense mechanisms. MPs can act as semiochemicals, influencing the behavior of insects, and potentially as signaling molecules within and between plants to activate defense responses. These application notes provide a comprehensive overview of the current understanding of 2-methoxypyrazine's role in plant defense, along with detailed protocols for its analysis and functional characterization.
Biosynthesis of 2-Methoxypyrazines in Plants
The biosynthesis of MPs, such as the well-studied 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), is a multi-step process. While not all steps are fully elucidated, key precursors and a critical final enzymatic step have been identified.
Key Biosynthetic Steps:
-
Precursor Origin: Amino acids serve as the primary building blocks. For instance, L-leucine is a precursor for the isobutyl side chain of IBMP, while L-serine has been identified as another important precursor.
-
Pyrazine (B50134) Ring Formation: The exact mechanism of pyrazine ring formation in plants is still under investigation.
-
Hydroxylation: A hydroxypyrazine intermediate is formed.
-
O-Methylation: The final and crucial step is the methylation of the hydroxyl group, catalyzed by O-methyltransferase (OMT) enzymes, to produce the volatile this compound.
Quantitative Data on this compound in Plant Tissues
The concentration of MPs in plant tissues can vary significantly depending on the plant species, developmental stage, and environmental conditions. While direct quantitative data on the induction of this compound in response to herbivory or pathogen attack is still an active area of research, the following table summarizes representative constitutive levels found in various plant materials.
| Plant Material | Compound | Concentration Range (ng/g) | Analytical Method | Reference |
| Capsicum annuum (Bell Pepper) | 2-isobutyl-3-methoxypyrazine (IBMP) | 1 - 30 | HS-SPME-GC-MS | [1] |
| Vitis vinifera (Grape Berries) | 2-isobutyl-3-methoxypyrazine (IBMP) | 0.001 - 0.035 | HS-SPME-GC-MS | [2] |
| Vitis vinifera (Grape Berries) | 2-isopropyl-3-methoxypyrazine (IPMP) | 0.001 - 0.015 | HS-SPME-GC-MS | [2] |
Role in Plant Defense: Current Understanding and Hypotheses
While direct evidence of this compound induction as a plant defense response is limited, its role as a semiochemical in insect interactions is better established.
-
Insect Repellency and Attractancy: Some MPs have been shown to act as repellents to certain insect species, while for others, they can be attractants or aggregation pheromones. For example, 2-isobutyl-3-methoxypyrazine is released by male Labidostomis lusitanica beetles and acts as an aggregation cue for both sexes.
-
Aposematic Signaling: In some insects, MPs are sequestered or produced as part of their own chemical defense, contributing to aposematic (warning) signaling to predators.
-
Priming of Plant Defenses (Hypothesized): It is hypothesized that the release of MPs from a damaged plant could be perceived by neighboring plants, "priming" their defenses for a faster and stronger response to subsequent attacks. This is a known phenomenon for other herbivore-induced plant volatiles (HIPVs).
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Tissues using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a widely used method for the sensitive and quantitative analysis of volatile MPs from plant matrices.
Materials:
-
Plant tissue (e.g., leaves, fruits)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Sodium chloride (NaCl)
-
Internal standard (e.g., deuterated 2-isobutyl-3-methoxypyrazine)
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
HS-SPME autosampler or manual holder
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of fresh plant tissue (e.g., 1-5 g) and place it into a 20 mL headspace vial.
-
Add a known amount of internal standard.
-
Add NaCl to saturate the aqueous phase (approximately 30% w/v), which increases the volatility of the analytes.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 60°C).
-
Equilibrate the sample for a defined period (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the hot GC injection port (e.g., 250°C) for a set time (e.g., 5 minutes) in splitless mode.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the analytes of interest.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for the target MPs and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of the target this compound.
-
Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Protocol 2: Electroantennography (EAG) to Assess Insect Olfactory Response to this compound
EAG is a technique used to measure the electrical response of an insect's antenna to an odor stimulus, providing a direct measure of olfactory detection.
Materials:
-
Live insects
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., Ringer's solution)
-
EAG amplifier and data acquisition system
-
Charcoal-filtered and humidified air delivery system
-
Stimulus delivery controller (puffer)
-
Pasteur pipettes and filter paper
-
Synthetic this compound standard and solvent (e.g., hexane)
Procedure:
-
Antenna Preparation:
-
Anesthetize an insect by cooling.
-
Under a dissecting microscope, carefully excise an antenna.
-
Mount the antenna between two glass capillary electrodes filled with electrolyte solution. One electrode makes contact with the base of the antenna (reference electrode), and the other with the tip (recording electrode).
-
-
Stimulus Preparation:
-
Prepare a serial dilution of the this compound standard in the solvent.
-
Apply a small aliquot (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).
-
Prepare a solvent-only control cartridge.
-
-
EAG Recording:
-
Direct a continuous stream of clean, humidified air over the mounted antenna.
-
Insert the tip of the stimulus cartridge into the airstream.
-
Deliver a puff of air through the stimulus cartridge to introduce the odor to the antenna.
-
Record the resulting depolarization of the antennal potential using the EAG system.
-
Present stimuli in order of increasing concentration, with solvent controls interspersed to monitor the baseline response.
-
-
Data Analysis:
-
Measure the amplitude of the negative voltage deflection for each stimulus.
-
Subtract the average response to the solvent control to obtain the net EAG response.
-
Analyze the dose-response relationship.
-
Protocol 3: Two-Choice Olfactometer Bioassay to Evaluate Insect Behavioral Response to this compound
This bioassay assesses the behavioral preference (attraction or repulsion) of an insect to an odor source.
Materials:
-
Y-tube or four-arm olfactometer
-
Airflow meter and controller
-
Charcoal-filtered and humidified air source
-
Odor sources (e.g., filter paper with synthetic this compound, a plant leaf)
-
Test insects
Procedure:
-
Setup:
-
Connect the olfactometer to the air source, ensuring equal airflow through each arm.
-
Place the odor source in one arm and a control (e.g., solvent-treated filter paper or a healthy leaf) in the other arm(s).
-
Acclimatize the insects to the experimental conditions.
-
-
Bioassay:
-
Release a single insect at the entrance of the olfactometer.
-
Observe the insect's movement and record its first choice of arm and the time spent in each arm over a defined period.
-
After each trial, clean the olfactometer thoroughly and rotate the position of the odor and control sources to avoid positional bias.
-
-
Data Analysis:
-
Use statistical tests (e.g., Chi-square test or G-test) to determine if there is a significant preference for the odor source over the control.
-
Use t-tests or ANOVA to analyze differences in the time spent in each arm.
-
Signaling Pathways and Logical Relationships
While the direct signaling pathway for this compound in plant defense is not yet fully elucidated, we can propose a hypothetical model based on the perception of other volatile organic compounds and known plant defense signaling cascades.
Proposed Signaling Pathway for this compound-Mediated Defense Activation
Herbivore or pathogen attack could potentially induce the biosynthesis and release of this compound. This volatile signal may then be perceived by receptors in the same or neighboring plants, leading to the activation of downstream defense signaling pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways.
References
Application Notes and Protocols for the Quantification of 2-Methoxypyrazines using Stable Isotope Dilution Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxypyrazines (MPs) are a class of potent, naturally occurring aromatic compounds responsible for the characteristic "green" or "vegetative" aromas in various foods and beverages, most notably in wine.[1][2][3] The olfactory perception threshold for these compounds is extremely low, often in the parts-per-trillion (ng/L) range.[1][2] Consequently, their presence, even at trace levels, can significantly impact the sensory profile of a product. Common MPs found in wine include 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), which imparts a green bell pepper aroma, 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), and 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP).
Stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate and sensitive quantification of 2-methoxypyrazines. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The use of an internal standard that co-elutes with the analyte allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly precise and accurate results.
This document provides a detailed protocol for the quantification of 2-methoxypyrazines in a liquid matrix, such as wine, using a headspace solid-phase microextraction (HS-SPME) method followed by GC-MS analysis.
Experimental Workflow
Caption: Experimental workflow for 2-methoxypyrazine quantification.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of major 2-methoxypyrazines in wine using stable isotope dilution assays coupled with GC-MS.
| Analyte | Internal Standard | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Typical Concentration Range in Wine (ng/L) |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | d3-IBMP | <0.5 - 8.6 | <1 - 33 | 0.6 - 56.3 |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | d3-IPMP | <0.5 | ~1-2 | 0.9 - 9.7 |
| 2-sec-Butyl-3-methoxypyrazine (SBMP) | d3-SBMP | <0.5 | ~1-2 | <10 |
Experimental Protocols
Materials and Reagents
-
Standards: 2-Isobutyl-3-methoxypyrazine (IBMP), 2-Isopropyl-3-methoxypyrazine (IPMP), 2-sec-Butyl-3-methoxypyrazine (SBMP) (Sigma-Aldrich or equivalent).
-
Internal Standards: Deuterated 2-Isobutyl-3-methoxy-d3-pyrazine (d3-IBMP), 2-Isopropyl-3-methoxy-d3-pyrazine (d3-IPMP) (CDN Isotopes or synthesized in-house).
-
Solvents: Ethanol (B145695) (absolute), Methanol (HPLC grade), Dichloromethane (HPLC grade).
-
Reagents: Sodium chloride (NaCl, analytical grade, baked at 300°C before use), Sodium hydroxide (B78521) (NaOH), Tartaric acid.
-
Water: Ultrapure water (e.g., Milli-Q).
-
SPME Fibers: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) StableFlex fibers (Supelco or equivalent).
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS or GC-MS/MS).
-
SPME autosampler or manual SPME holder.
-
Heater-stirrer or incubation oven.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Procedure
1. Standard and Internal Standard Preparation
1.1. Primary Stock Solutions (e.g., 100 µg/mL): Accurately weigh a known amount of the neat standard (e.g., IBMP, IPMP, SBMP) and dissolve it in a known volume of absolute ethanol in a volumetric flask. 1.2. Internal Standard Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of the deuterated internal standard (e.g., d3-IBMP) in the same manner. 1.3. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with 10% ethanol in ultrapure water to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 ng/L). 1.4. Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that will result in a final concentration within the calibration range in the sample (e.g., 20 ng/L).
2. Sample Preparation
2.1. Pipette 4 mL of the wine sample and 6 mL of ultrapure water into a 20 mL headspace vial. This dilution helps to reduce matrix effects. 2.2. Add a known amount of the internal standard spiking solution to each vial (sample, blank, and calibration standards). 2.3. Adjust the pH of the solution to approximately 6.0 using a solution of sodium hydroxide. This enhances the volatility of the methoxypyrazines. 2.4. Add 3 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the solution, promoting the partitioning of the analytes into the headspace. 2.5. Immediately seal the vial with a magnetic screw cap.
3. HS-SPME Extraction
3.1. Fiber Conditioning: Condition the DVB/CAR/PDMS SPME fiber according to the manufacturer's instructions (e.g., at 270°C for 10-30 minutes in the GC injection port). 3.2. Incubation and Extraction: Place the sealed vials in a heater-stirrer or incubation oven set to 50°C. Allow the sample to equilibrate for 10 minutes with stirring. 3.3. Expose the conditioned SPME fiber to the headspace of the vial for 40 minutes at 50°C with continued stirring.
4. GC-MS Analysis
4.1. Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC (e.g., 270°C) for thermal desorption of the analytes for 5 minutes in splitless mode. 4.2. Gas Chromatography:
- Column: Use a suitable capillary column, for example, a 60 m x 0.25 mm ID x 0.25 µm film thickness SH-Rtx-wax column.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: An example program could be: initial temperature of 40°C held for 5 minutes, ramp at 10°C/min to 80°C, then ramp at 20°C/min to 230°C and hold for 5 minutes. 4.3. Mass Spectrometry:
- Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
- Ions to Monitor: Select characteristic ions for each analyte and its corresponding internal standard. For example, for IBMP, quantifying transition m/z 124.06 and qualifying transitions can be used.
5. Quantification
5.1. Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards. 5.2. Concentration Determination: Determine the concentration of the 2-methoxypyrazines in the unknown samples by using the response ratio obtained from the sample and interpolating from the calibration curve.
Signaling Pathway and Logical Relationships
While 2-methoxypyrazines are primarily known for their sensory impact and are not typically associated with intracellular signaling pathways in the context of drug development, their biosynthesis in plants is a relevant biological process. The following diagram illustrates a simplified logical relationship in the context of their analysis.
Caption: Logical relationship of this compound analysis.
References
Resolving 2-Methoxypyrazine Isomers with Multidimensional Gas Chromatography
Application Note
Abstract
2-Methoxypyrazines (MPs) are potent, low-concentration aroma compounds found in various foods and beverages, notably contributing to the characteristic "green" or "bell pepper" notes in wines. Due to their low sensory thresholds and the presence of structurally similar isomers, their accurate identification and quantification present a significant analytical challenge. This application note details the use of multidimensional gas chromatography (MDGC), including heart-cut MDGC (MDGC-MS) and comprehensive two-dimensional gas chromatography (GCxGC), for the effective resolution of critical 2-methoxypyrazine isomers such as 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP). These advanced chromatographic techniques provide the enhanced resolving power necessary to separate isomeric compounds that often co-elute in traditional one-dimensional GC analysis, enabling their precise quantification at trace levels in complex matrices.
Introduction
The accurate measurement of this compound isomers is crucial for quality control in the food and beverage industry, particularly in winemaking, where their concentrations can significantly impact the final aroma profile.[1] Traditional single-dimension gas chromatography often fails to provide sufficient resolution for these isomers, leading to analytical inaccuracies. Multidimensional gas chromatography overcomes this limitation by employing two columns of different selectivity, providing a significant increase in peak capacity and resolution.[2][3] This document provides detailed protocols for sample preparation and analysis using both heart-cut MDGC and GCxGC systems, along with expected quantitative performance data.
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound isomers using different multidimensional gas chromatography techniques.
Table 1: Limits of Detection (LODs) for this compound Isomers
| Isomer | Technique | Detector | Matrix | Limit of Detection (LOD) | Reference |
| IBMP, IPMP, SBMP | MDGC-MS (Direct SPE) | MS | Wine/Must | 0.09 - 0.15 ng/L | [4][5] |
| IBMP | GCxGC-NPD | NPD | Wine | 0.5 ng/L | |
| IBMP | GCxGC-TOFMS (HS-SPME) | TOFMS | Wine | 1.95 ng/L | |
| IPMP, SBMP, IBMP | MDGC-MS (Stir-bar sorptive extraction) | MS | Wine | < 0.08 ng/L | |
| IBMP, SBMP, IPMP | HS-SPME-GC-MS | MS | Juice | < 0.5 ng/L | |
| IBMP, SBMP, IPMP | HS-SPME-GC-MS | MS | Wine | 1 - 2 ng/L |
Table 2: Retention Times of this compound Isomers on a Single Dimension GC-FID System for Heart-Cut Timing Optimization
| Compound | Retention Time (min) |
| d3-IPMP (Internal Standard) | 31.08 |
| IPMP | 31.14 |
| SBMP | 35.66 |
| d3-IBMP (Internal Standard) | 37.14 |
| IBMP | 37.20 |
| Data from a study using a SH-Rtx-wax (polyethylene glycol) 60 m x 0.25 mm ID x 0.25 µm film thickness column. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of 2-methoxypyrazines from wine samples prior to GC analysis.
Materials:
-
20 mL amber SPME vials with magnetic screw caps (B75204) (PTFE/Silicone septa)
-
Deionized water, chilled
-
Internal standard composite (e.g., deuterated analogues of the target MPs)
-
4 M Sodium hydroxide (B78521)
-
Sodium chloride
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Procedure:
-
Thaw frozen wine samples.
-
In a 20 mL amber SPME vial, combine 3 mL of wine with 4.85 mL of chilled deionized water.
-
Add 150 µL of the internal standard composite.
-
Add 1 mL of 4 M sodium hydroxide and 4.5 g of sodium chloride to the vial.
-
Seal the vial with a magnetic screw cap. The total liquid volume will be 9 mL.
-
Incubate the sample vials at 50°C for 10 minutes with stirring.
-
Expose the SPME fiber to the headspace of the vial at 50°C for 40 minutes for static sampling.
-
Desorb the SPME fiber in the GC injection port.
Protocol 2: Heart-Cut Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) Analysis
This protocol describes a typical setup for the analysis of this compound isomers using a heart-cut MDGC system.
Instrumentation:
-
Gas chromatograph with a Deans' switch for heart-cutting
-
Mass spectrometer detector
-
First dimension (1D) column: e.g., SH-Rtx-wax (polyethylene glycol), 60 m x 0.25 mm ID x 0.25 µm film thickness
-
Second dimension (2D) column with a different selectivity (e.g., a non-polar column)
GC Conditions (First Dimension):
-
Injector: Splitless, with a 0.75 mm I.D. liner for SPME desorption.
-
Carrier Gas: Helium.
-
Temperature Program: Optimized to achieve separation of the target isomers in the first dimension to allow for accurate heart-cutting. A typical program might involve an initial hold at a lower temperature, followed by a ramp to a final temperature.
-
Heart-Cutting: The Dean's switch is activated at the retention times corresponding to the elution of the target this compound isomers from the first dimension column, transferring these specific fractions to the second dimension column.
GC Conditions (Second Dimension):
-
Temperature Program: An independent temperature program is applied to the second dimension column to further separate the heart-cut fractions.
-
Detector (MS): Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for each this compound isomer and their deuterated internal standards.
Protocol 3: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Analysis
GCxGC offers enhanced separation by continuously sampling the effluent from the first dimension column and re-injecting it onto a second, shorter column.
Instrumentation:
-
GCxGC system equipped with a modulator (e.g., cryogenic modulator)
-
Time-of-Flight Mass Spectrometer (TOF-MS) or Nitrogen Phosphorus Detector (NPD)
-
First dimension (1D) column: Typically a non-polar column (e.g., 20-30 m long).
-
Second dimension (2D) column: A shorter, polar column (e.g., 1-5 m long).
GCxGC Conditions:
-
Injector: As per the sample introduction method (e.g., SPME).
-
Carrier Gas: Helium.
-
Temperature Program (1D): A programmed temperature ramp to separate compounds based on volatility.
-
Modulator: A thermal modulator is commonly used to trap and re-inject analytes into the second dimension. The modulation period is a critical parameter to optimize, typically between 5 to 12 seconds, to ensure adequate sampling of the peaks from the first dimension.
-
Temperature Program (2D): The second dimension column is typically housed in the same oven as the first and follows the same temperature program.
-
Detector (TOF-MS or NPD): High-speed data acquisition is necessary to capture the narrow peaks eluting from the second dimension column.
Mandatory Visualization
Caption: Workflow for the analysis of this compound isomers using heart-cut MDGC-MS.
Caption: Principle of enhanced isomer separation using comprehensive two-dimensional gas chromatography (GCxGC).
References
- 1. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Multidimensional gas chromatography-mass spectrometry determination of 3-alkyl-2-methoxypyrazines in wine and must. A comparison of solid-phase extraction and headspace solid-phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Analytical Methods for 2-Methoxypyrazine in Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Methoxypyrazine in complex matrices. The methodologies outlined are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and robust techniques for the detection of trace-level volatile and semi-volatile compounds.
Introduction
This compound and its derivatives are potent aromatic compounds found in various natural products, including grapes, bell peppers, and coffee.[1][2] In the wine industry, they are significant contributors to the characteristic "green" or "herbaceous" aromas of certain varietals like Sauvignon Blanc and Cabernet Sauvignon.[2][3] However, at high concentrations, they can be considered undesirable.[4] Accurate and sensitive quantification of these compounds in complex matrices such as wine, food products, and biological samples is crucial for quality control, flavor and aroma profiling, and research in sensory science. The low olfactory threshold of these compounds, often in the parts-per-trillion (ppt) range, necessitates highly sensitive analytical methods.
Analytical Techniques
The determination of 2-methoxypyrazines in complex matrices typically involves a sample preparation step to isolate and concentrate the analytes, followed by instrumental analysis. The two primary techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the volatile nature of this compound, GC-MS is a widely used and effective method.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a sensitive detector like a mass spectrometer (LC-MS), offers high sensitivity and selectivity for the analysis of a wide range of compounds, including pyrazines.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the analysis of this compound in wine and other liquid matrices. HS-SPME is a solvent-free sample preparation technique that is simple, rapid, and sensitive.
3.1.1. Sample Preparation (HS-SPME)
-
Sample Aliquoting: Place a 5-10 mL aliquot of the liquid sample (e.g., wine) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated analog of the target analyte (e.g., 2-methoxy-d3-3-isobutylpyrazine), to each sample, calibrator, and quality control sample.
-
Matrix Modification: Add a salt, such as sodium chloride (e.g., 2 grams), to the vial to increase the ionic strength of the sample, which can enhance the extraction efficiency of the analytes into the headspace.
-
Equilibration: Seal the vial and place it in a temperature-controlled autosampler tray. Allow the sample to equilibrate at a specific temperature (e.g., 40-50°C) for a set time (e.g., 15-30 minutes) with agitation.
-
Extraction: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/Carboxen/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the volatile analytes.
-
Desorption: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.
3.1.2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 80°C.
-
Ramp 2: 20°C/min to 230°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Ionization: Electron Ionization (EI) at 70 eV.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the analysis of this compound using a mixed-mode stationary phase column.
3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
For complex matrices, a clean-up step using SPE can be employed to remove interferences.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove unretained interferences.
-
Elution: Elute the this compound from the cartridge with an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
3.2.2. HPLC Parameters
-
HPLC System: Standard HPLC or UPLC system.
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 20:80 v/v) with a buffer (e.g., 0.2% H3PO4).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Injection Volume: 10-20 µL.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound and related compounds using the described methods.
Table 1: GC-MS Method Performance
| Parameter | 2-Methoxy-3-isobutylpyrazine (IBMP) | Reference |
| Limit of Detection (LOD) | 0.5 - 2 ng/L | |
| Limit of Quantification (LOQ) | ~5 ng/L | |
| Linearity (r²) | >0.99 | |
| Recovery | 71 - 87% (using QuEChERS) |
Table 2: HPLC Method Performance
| Parameter | This compound | Reference |
| Peak Retention Time | 3.92 min | |
| Linearity (r²) | >0.99 | |
| LOD | Varies with detector | |
| LOQ | Varies with detector |
Visualizations
Diagram 1: HS-SPME-GC-MS Experimental Workflow
Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.
Diagram 2: SPE-HPLC Experimental Workflow
Caption: Workflow for the analysis of this compound using SPE-HPLC.
References
- 1. openagrar.de [openagrar.de]
- 2. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of this compound on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Methoxypyrazines in Wine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-methoxypyrazines (MPs) in wine. The complex wine matrix can often interfere with accurate quantification, and this guide aims to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common matrix effects observed in the analysis of 2-methoxypyrazines in wine?
A1: The wine matrix is complex and can significantly impact the accuracy and sensitivity of 2-methoxypyrazine analysis. The most common matrix effects include:
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Ethanol (B145695) Content: High concentrations of ethanol can reduce the extraction efficiency of MPs, particularly when using headspace techniques like Headspace Solid-Phase Microextraction (HS-SPME).[1][2][3][4] Ethanol can affect the partitioning of analytes between the sample and the headspace, leading to lower recoveries.[2]
-
pH: The pH of wine, which is typically acidic, can lead to the protonation of basic compounds like methoxypyrazines. This reduces their volatility and, consequently, their extraction from the headspace.
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Co-eluting Compounds: The wine matrix contains a multitude of volatile and semi-volatile compounds. There is a high likelihood of co-elution with the target MPs during chromatographic analysis, which can lead to artificially inflated concentrations and inaccurate quantification.
-
Phenolic Compounds: While some studies have shown a negligible impact of phenolics on MP headspace concentrations, the potential for interactions that could affect extraction efficiency exists.
Q2: What is a stable isotope dilution assay (SIDA) and why is it recommended for MP analysis in wine?
A2: A stable isotope dilution assay (SIDA) is a highly accurate quantification technique that uses a stable isotope-labeled version of the target analyte as an internal standard. For example, when analyzing for 3-isobutyl-2-methoxypyrazine (IBMP), a deuterated version such as d3-IBMP would be added to the sample at a known concentration before any sample preparation steps. This method is highly recommended because the labeled internal standard has nearly identical chemical and physical properties to the native analyte. As a result, it experiences the same matrix effects and losses during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, effectively compensating for matrix-induced variations.
Q3: How can I improve the sensitivity of my HS-SPME method for MP analysis?
A3: To improve the sensitivity of your Headspace Solid-Phase Microextraction (HS-SPME) method for methoxypyrazine analysis in wine, consider the following optimization steps:
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Sample Dilution: Diluting the wine sample with deionized water (e.g., a 1:2.5 dilution) can reduce the ethanol concentration to approximately 5% (v/v), which has been shown to improve extraction efficiency.
-
pH Adjustment: Increasing the sample pH to around 6 can enhance the volatility of the MPs. This can be achieved by adding a suitable base like sodium hydroxide (B78521).
-
Salting Out: The addition of salt, such as sodium chloride (e.g., 30% w/v), to the sample increases its ionic strength. This decreases the solubility of the MPs in the aqueous phase and promotes their partitioning into the headspace, leading to higher recoveries.
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Fiber Selection: The choice of SPME fiber is critical. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for the analysis of MPs in wine.
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Extraction Temperature and Time: Optimizing the extraction temperature (typically between 40°C and 50°C) and time (e.g., 30 minutes) can significantly improve the adsorption of MPs onto the SPME fiber.
Q4: What are the typical concentration ranges for the most common methoxypyrazines in wine?
A4: The concentrations of methoxypyrazines in wine are generally very low, often in the nanogram per liter (ng/L) range, which is below or near their sensory detection thresholds. Typical concentrations for the most common MPs are:
-
3-isobutyl-2-methoxypyrazine (IBMP): This is often the most abundant MP, with concentrations that can range from below 1 ng/L to over 30 ng/L in some wines like Sauvignon blanc and Cabernet Sauvignon.
-
3-isopropyl-2-methoxypyrazine (IPMP): Typically found at lower concentrations than IBMP, often below 10 ng/L.
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3-sec-butyl-2-methoxypyrazine (SBMP): Also generally found at concentrations below 10 ng/L.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of MPs | 1. Inefficient extraction due to high ethanol content.2. Low volatility of MPs due to acidic pH of the wine.3. Inappropriate HS-SPME parameters (fiber, temperature, time).4. Degradation of the SPME fiber. | 1. Dilute the wine sample with water to reduce the ethanol concentration.2. Adjust the pH of the sample to approximately 6 before extraction.3. Optimize HS-SPME conditions: use a DVB/CAR/PDMS fiber, increase extraction temperature (e.g., 50°C) and time (e.g., 30 min).4. Replace the SPME fiber; some fibers have a limited lifetime, especially with complex matrices. |
| Poor reproducibility (high %RSD) | 1. Inconsistent matrix effects between samples.2. Variability in sample preparation.3. Inconsistent SPME fiber placement in the headspace.4. Carryover from previous samples. | 1. Employ a stable isotope dilution assay (SIDA) to compensate for matrix variability.2. Ensure precise and consistent addition of internal standards, dilution, and pH adjustment for all samples.3. Use an autosampler for consistent fiber positioning and extraction times.4. Perform blank runs between samples to check for and eliminate carryover. |
| Interfering peaks/Co-elution | 1. The complexity of the wine matrix leads to numerous co-eluting compounds.2. Inadequate chromatographic separation. | 1. Use a more selective detection method like tandem mass spectrometry (MS/MS) or a nitrogen-phosphorus detector (NPD).2. Employ multidimensional gas chromatography (MDGC or GCxGC) for enhanced separation of target analytes from matrix interferences.3. Optimize the GC temperature program to improve the resolution of peaks. |
| Analyte concentrations are below the limit of detection (LOD) | 1. Insufficient sensitivity of the analytical method.2. Low concentration of MPs in the wine sample. | 1. Increase the sample volume for extraction.2. Use a more sensitive detector or optimize detector parameters.3. Consider a pre-concentration step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to GC analysis. |
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) using Stable Isotope Dilution
This method is a robust approach for the quantification of 2-methoxypyrazines in wine, effectively mitigating matrix effects.
1. Sample Preparation:
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Pipette 8 mL of the wine sample into a 20 mL headspace vial.
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Add a known concentration of the deuterated internal standard solution (e.g., d3-IBMP, d3-IPMP, d3-SBMP).
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Add 2 mL of deionized water to dilute the sample and reduce the ethanol concentration.
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Add sodium chloride to achieve a concentration of 30% (w/v).
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Adjust the pH of the solution to approximately 6 using a sodium hydroxide solution.
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Seal the vial immediately.
2. HS-SPME Procedure:
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Place the vial in an autosampler with an agitator.
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Equilibrate the sample at 50°C for 5 minutes with agitation.
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Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.
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Retract the fiber and introduce it into the GC inlet for thermal desorption.
3. GC-MS Analysis:
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Injector: Splitless mode, 250°C.
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Column: A suitable capillary column for volatile compound analysis (e.g., DB-WAX or equivalent).
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
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Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for each target MP and its corresponding deuterated internal standard.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of 2-methoxypyrazines in wine using various methods.
| Parameter | HS-SPME-GC-MS (SIDA) | HS-SPME-GCxGC-TOFMS | Reference(s) |
| Limit of Detection (LOD) | 1-2 ng/L in wine | 0.6-1.8 pg/g in berries | |
| Limit of Quantification (LOQ) | ~5 ng/L | - | |
| Recovery | 99-102% (for spiked samples) | - | |
| Reproducibility (%RSD) | 5.6-7% at 5 ng/L; <5% at 15 and 30 ng/L | - |
Visualizations
Troubleshooting Workflow for Low MP Recovery
A troubleshooting workflow for addressing low recovery of 2-methoxypyrazines.
Experimental Workflow for HS-SPME-GC-MS Analysis
A generalized workflow for the analysis of 2-methoxypyrazines in wine.
References
Improving the recovery of 2-Methoxypyrazine during sample preparation
Welcome to the technical support center for optimizing the recovery of 2-Methoxypyrazine (2-MP) and related alkyl-methoxypyrazines during sample preparation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the extraction and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (2-MP) recovery consistently low when using Headspace Solid-Phase Microextraction (HS-SPME)?
Low recovery of 2-MP during HS-SPME can stem from several factors related to the sample matrix and extraction conditions. Key areas to investigate include:
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SPME Fiber Choice: The type of fiber coating is critical. For methoxypyrazines, combination fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) often provide the highest analyte recoveries compared to single-coating fibers like PDMS alone.[1][2][3]
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Extraction Temperature and Time: These parameters must be optimized. For example, an extraction temperature of 50°C for 30 minutes has been shown to yield high recoveries for some alkyl-methoxypyrazines.[1] Insufficient time or non-optimal temperature can lead to incomplete equilibrium and lower recovery.
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Sample Matrix Composition: The presence of ethanol (B145695) in samples like wine significantly decreases the recovery of methoxypyrazines by increasing their solubility in the liquid phase.[1] This shifts the equilibrium away from the headspace, reducing the amount of analyte available for the SPME fiber.
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Sample pH: The pH of the sample is a critical factor. Alkyl-methoxypyrazines are basic compounds; at low pH (e.g., below 2.0), they become protonated, which reduces their volatility and leads to extensive loss in the headspace. Adjusting the pH to a more neutral or slightly basic level can convert them to their more volatile molecular form, improving extraction efficiency.
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Ionic Strength: The addition of salt (e.g., 30% w/v sodium chloride) to the sample can increase the ionic strength, which promotes the "salting-out" effect. This reduces the solubility of 2-MP in the aqueous phase, driving it into the headspace and improving its sorption by the SPME fiber.
Q2: I'm observing significant matrix effects in my analysis. How can I mitigate them?
Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge when analyzing complex samples like wine or biological fluids. Here are several strategies to address this:
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Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. A dilution factor of three has been shown to be effective for wine samples, as it places the analytes in a more linear response range.
-
Stable Isotope Dilution Assays (SIDA): Using a deuterated internal standard that co-elutes with the analyte is a highly effective way to compensate for matrix effects and losses during sample preparation.
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Sample Cleanup: Incorporating a cleanup step, such as Solid-Phase Extraction (SPE), can effectively remove interfering compounds. For methoxypyrazines, a mixed-mode polymeric cation-exchange sorbent can be used to selectively retain the protonated analytes while washing away matrix interferences.
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Method of Standard Additions: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can effectively compensate for matrix effects.
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Chromatographic Separation: Utilizing advanced chromatographic techniques like multidimensional gas chromatography (MDGC) or comprehensive two-dimensional GC (GC×GC) can resolve co-eluting matrix components from the target analyte, preventing erroneous results.
Q3: What is the optimal pH for extracting 2-MP, and why is it so important?
The optimal pH for extracting 2-MP and other alkyl-methoxypyrazines is crucial for maximizing recovery. Since these compounds are organic bases, their form is pH-dependent.
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In Acidic Conditions (pH < 2): The pyrazine (B50134) nitrogen atom becomes protonated. This charged form is more soluble in the aqueous phase and significantly less volatile, leading to poor recovery, especially with headspace techniques.
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In Neutral to Basic Conditions: The methoxypyrazines exist in their neutral, molecular form. This form is more volatile and has a higher affinity for the non-polar phases used in HS-SPME and LLE, resulting in much better extraction efficiency. Some methods intentionally increase the sample pH by adding sodium hydroxide (B78521) to ensure the analytes are in their molecular form before extraction with a nonpolar solvent like toluene.
Q4: My recovery is poor with Stir Bar Sorptive Extraction (SBSE). What could be the issue?
While SBSE offers high sensitivity due to a larger volume of the sorptive phase, it has limitations, particularly with its standard polydimethylsiloxane (PDMS) coating.
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Analyte Polarity: Standard PDMS-coated stir bars are non-polar and are most effective for extracting non-polar compounds. They exhibit low recovery for more polar solutes. 2-MP is moderately polar, which can result in suboptimal recovery with PDMS alone.
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Matrix Fouling: When analyzing complex biological fluids, proteins and other macromolecules can adsorb onto the PDMS coating, which can foul the surface and lead to poor reproducibility and recovery.
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Alternative Coatings: To overcome the polarity limitations, stir bars with different coatings, such as polyurethane foams, have been developed to improve the enrichment of more polar compounds. For biological samples, biocompatible coatings made from restricted access materials (RAM) can prevent fouling by fractionating proteins away from the sorptive surface.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies to guide experimental optimization.
Table 1: Comparison of HS-SPME Fiber Performance for Methoxypyrazine Recovery
| SPME Fiber Coating | Target Analyte(s) | Matrix | Relative Performance | Reference |
|---|---|---|---|---|
| DVB/CAR/PDMS | 3-Alkyl-2-methoxypyrazines | Model Wine | Highest analyte recoveries | |
| PDMS/DVB/CAR | 2-Methoxy-3-isobutylpyrazine | Wine | Showed the best results |
| PDMS (100 µm) | 3-Alkyl-2-methoxypyrazines | Model Wine | Lower analyte recoveries but more durable | |
Table 2: Influence of Sample pH on Methoxypyrazine Recovery
| Sample pH | Target Analyte(s) | Observation | Implication | Reference |
|---|---|---|---|---|
| < 2.0 | 3-Alkyl-2-methoxypyrazines | Extensive loss of analytes in the headspace | Avoid highly acidic conditions for HS-SPME | |
| 2.5 | Pyrazine derivatives | Response factor divided by 2 to 7 | Inefficient extraction condition |
| Increased pH (Basic) | 3-Alkyl-2-methoxypyrazines | Converts analytes to molecular form | Increases extraction with nonpolar solvents | |
Table 3: Effect of Ethanol Concentration on Methoxypyrazine Recovery via HS-SPME
| Ethanol Concentration (v/v) | Target Analyte(s) | Observation | Implication | Reference |
|---|
| 0% to 20% | 3-Alkyl-2-methoxypyrazines | Exponential decrease in recovered analytes | Sample dilution is necessary for high-alcohol matrices | |
Visualized Workflows and Logic Diagrams
The following diagrams illustrate common experimental and troubleshooting workflows.
Caption: A logical workflow for troubleshooting common causes of low 2-MP recovery.
References
Technical Support Center: Optimization of SPME Fiber Selection for 2-Methoxypyrazine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2-Methoxypyrazines using Solid Phase Microextraction (SPME).
Troubleshooting Guide
This guide addresses specific issues that may arise during the SPME extraction of 2-Methoxypyrazines.
Question: I am seeing low or no recovery of 2-Methoxypyrazines. What are the potential causes and solutions?
Answer:
Low or no recovery of 2-Methoxypyrazines can stem from several factors related to the SPME fiber, extraction conditions, and sample matrix. Here is a step-by-step troubleshooting approach:
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Verify Fiber Choice and Integrity:
-
Incorrect Fiber: For trace analysis of 2-Methoxypyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended as it generally provides the highest analyte recoveries.[1][2][3][4][5] While Polydimethylsiloxane (PDMS) fibers are more durable, they may offer lower recoveries for these compounds.
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Fiber Deterioration: SPME fibers have a limited lifetime. Mixed-coating fibers can deteriorate, especially with complex matrices. A PDMS fiber may remain functional for 50 to 75 analyses, while other coatings may degrade sooner. If you observe a sudden drop in performance, consider replacing the fiber.
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Fiber Conditioning: Ensure the SPME fiber was properly conditioned according to the manufacturer's instructions before its first use and briefly reconditioned before each analysis. For example, a 2 cm DVB/CAR/PDMS Stableflex SPME fiber can be conditioned at 270 °C for 10 minutes prior to each sample incubation.
-
-
Optimize Extraction Parameters:
-
Extraction Time and Temperature: The extraction of 2-Methoxypyrazines is influenced by both time and temperature. For a DVB/CAR/PDMS fiber, an extraction temperature of 50°C for 30 minutes has been shown to yield high recoveries. For PDMS fibers, an optimal temperature is around 30-35°C. Ensure that the extraction has reached equilibrium; a typical time is around 30 minutes.
-
Sample Agitation: Agitation of the sample during extraction is crucial for reducing the time needed to reach equilibrium and improving accuracy, especially for semi-volatile compounds.
-
-
Address Matrix Effects:
-
Ethanol (B145695) Content: The presence of ethanol in the sample can significantly decrease the recovery of 2-Methoxypyrazines. If working with samples containing high concentrations of ethanol, such as wine, consider diluting the sample with deionized water. A dilution factor of three has been shown to be effective.
-
pH Level: The pH of the sample can impact the headspace concentration of 2-Methoxypyrazines. A pH below 2 can lead to extensive loss of analytes. It is recommended to maintain the sample pH above this level.
-
Ionic Strength: Adding salt, such as sodium chloride (NaCl), to the sample can increase the partitioning of organic analytes from the aqueous phase into the headspace, thereby improving recovery. A concentration of 30% (w/v) NaCl is often used.
-
Question: I am observing poor reproducibility in my results. What could be the cause?
Answer:
Poor reproducibility in SPME analysis of 2-Methoxypyrazines can be frustrating. Here are common culprits and their solutions:
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Inconsistent Fiber Positioning: Ensure the SPME fiber is positioned at the same depth in the headspace of the vial for every extraction.
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Variable Extraction Time and Temperature: Use a temperature-controlled circulating bath and a timer to ensure consistent extraction conditions for all samples.
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Sample Volume and Headspace: Maintain a consistent ratio of sample volume to headspace volume in your vials.
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Fiber Carryover: If you are analyzing samples with a wide range of concentrations, carryover from a high-concentration sample can affect the subsequent analysis of a low-concentration sample. This can be more pronounced with Carboxen-containing fibers. Ensure the fiber is adequately cleaned between injections by extending the desorption time in the GC inlet.
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Vial Sealing: Improperly sealed vials can lead to the loss of volatile analytes. Always use fresh septa and ensure the caps (B75204) are securely tightened.
Question: My SPME fiber seems to be degrading quickly. How can I extend its lifespan?
Answer:
To extend the lifespan of your SPME fiber, consider the following:
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Avoid High Organic Solvent Concentrations: Exposing the fiber to high concentrations of organic solvents can cause the coating to swell and strip off. Dilute samples to have an organic solvent percentage of less than 3%.
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Choose a More Robust Fiber: If sample cleanliness is an issue, a PDMS fiber, while potentially less sensitive, is more durable than mixed-phase fibers.
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Proper Storage: Store the fiber in a clean environment when not in use.
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Gentle Handling: Avoid bending or scratching the fiber during insertion and retraction.
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is best for extracting 2-Methoxypyrazines?
A1: For achieving the highest sensitivity and recovery of 2-Methoxypyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is generally recommended. However, if fiber durability is a primary concern and slightly lower sensitivity is acceptable, a Polydimethylsiloxane (PDMS) fiber is a good alternative.
Q2: What are the optimal extraction conditions for 2-Methoxypyrazines using a DVB/CAR/PDMS fiber?
A2: Based on published studies, the following conditions are recommended for optimal extraction of 2-Methoxypyrazines from a wine matrix using a DVB/CAR/PDMS fiber:
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Extraction Temperature: 50°C
-
Extraction Time: 30 minutes
-
Salt Addition: 30% (w/v) Sodium Chloride
Q3: How does the presence of ethanol in my sample affect the extraction of 2-Methoxypyrazines?
A3: Increasing the ethanol concentration in the sample leads to an exponential decrease in the recovery of 2-Methoxypyrazines. This is because ethanol increases the solubility of these compounds in the aqueous phase, making them less likely to partition into the headspace and adsorb onto the SPME fiber. If possible, diluting the sample to reduce the ethanol content is advised.
Q4: Is headspace or direct immersion SPME better for 2-Methoxypyrazine analysis?
A4: Headspace SPME (HS-SPME) is the preferred method for volatile compounds like 2-Methoxypyrazines in complex matrices such as wine. HS-SPME minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's life and reduce chromatographic interferences.
Data Presentation
Table 1: Comparison of SPME Fiber Performance for this compound Extraction
| SPME Fiber Coating | Relative Recovery | Durability | Recommended For |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Highest | Moderate | Trace-level analysis requiring high sensitivity. |
| Polydimethylsiloxane (PDMS) | Lower | High | Routine analysis where robustness is prioritized. |
| Polyacrylate (PA) | Lower than PDMS | Moderate | Less commonly used for 2-Methoxypyrazines. |
Table 2: Effect of Experimental Parameters on this compound Recovery
| Parameter | Condition | Effect on Recovery | Reference |
| Extraction Temperature | 50°C (with DVB/CAR/PDMS fiber) | Optimal for DVB/CAR/PDMS | |
| 35°C (with PDMS fiber) | Optimal for PDMS | ||
| Extraction Time | 30 minutes | Sufficient to approach equilibrium | |
| Ethanol Concentration | Increasing from 0% to 20% | Exponential decrease | |
| pH | Below 2 | Extensive loss of analytes | |
| Salt Addition (NaCl) | 30% (w/v) | Increased recovery |
Experimental Protocols
Protocol 1: Headspace SPME (HS-SPME) of 2-Methoxypyrazines from a Wine Matrix
This protocol is based on methodologies that have been shown to provide high analyte recoveries.
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Sample Preparation:
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Place a 20 mL aliquot of the wine sample into a 40 mL headspace vial.
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Add 6.0 g of sodium chloride (NaCl) to the vial.
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If the sample has a high ethanol concentration, consider a 1:3 dilution with deionized water.
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Add a magnetic stirring bar to the vial.
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Securely seal the vial with a septum and cap.
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SPME Fiber Conditioning:
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Condition a DVB/CAR/PDMS SPME fiber according to the manufacturer's instructions.
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Before each analysis, pre-condition the fiber in the GC inlet at 250°C for 5-10 minutes.
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Extraction:
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Place the vial in a temperature-controlled water bath set to 50°C.
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Begin stirring the sample at a rate that creates a vortex without splashing.
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Incubate the sample for 10 minutes at 50°C to allow for equilibration between the liquid and headspace.
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Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the liquid sample.
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Expose the fiber to the headspace for 30 minutes.
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Desorption and GC-MS Analysis:
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After extraction, immediately withdraw the fiber and insert it into the heated inlet of the gas chromatograph (GC) at 250°C.
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Desorb the analytes from the fiber for 5 minutes in splitless mode.
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After desorption, keep the fiber in the heated inlet for an additional 5 minutes with a purge flow to clean the fiber.
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Commence the GC-MS analysis.
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Mandatory Visualization
Caption: Experimental workflow for this compound extraction.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | American Journal of Enology and Viticulture [ajevonline.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting guide for 2-Methoxypyrazine quantification errors
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering quantification errors during the analysis of 2-Methoxypyrazine (MP) and its analogues, such as 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: Why am I seeing no peak or a very low signal for my this compound analyte?
A: This is a common issue, often related to the ultra-trace concentrations of these compounds and the complexity of the sample matrix.[1] Follow these steps to troubleshoot:
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Step 1: Verify Instrument Performance:
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Inject a mid-range concentration standard solution directly (liquid injection, if possible) or a prepared standard vial (via headspace) to confirm that the GC-MS system is functioning correctly. Check for sensitivity and peak shape.
-
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Step 2: Check Internal Standard (IS) Signal:
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If you are using a stable isotope-labeled internal standard (e.g., d3-IBMP), check its response.
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If the IS signal is also low or absent: This points to a problem with the sample introduction or preparation.
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HS-SPME Fiber: The fiber may be degraded or broken. Condition the fiber or replace it. Polydimethylsiloxane-divinylbenzene (PDMS/DVB) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly used.[2]
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Extraction Conditions: Ensure optimal extraction time and temperature (e.g., 30-50°C for 30-45 minutes).[2][3] Inconsistent heating or agitation can lead to poor reproducibility.
-
-
If the IS signal is strong but the analyte signal is weak: This suggests a problem specific to the native analyte in your sample. It could be due to degradation during storage or very low native concentration.
-
-
Step 3: Optimize Sample Preparation:
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pH Adjustment: The volatility of methoxypyrazines is pH-dependent. Adjusting the sample pH to a neutral or slightly basic value (~6.0-7.0) with NaOH can significantly improve headspace extraction efficiency.[2] Acidic conditions (below pH 2) can protonate the pyrazines, making them nonvolatile.
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Matrix Modification: For aqueous samples like wine, adding salt (e.g., 30% w/v NaCl) can increase the volatility of the analytes. Diluting samples with high ethanol (B145695) content (e.g., wine) to ~5% v/v can also improve analyte recovery.
-
2. Q: My quantitative results are inconsistent and show poor reproducibility. What are the likely causes?
A: Poor reproducibility in trace analysis often stems from variability in sample preparation and matrix effects.
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Inconsistent Sample Preparation: Manually intensive steps are prone to error.
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Solution: Automate where possible (e.g., using an autosampler for HS-SPME). Ensure precise and consistent addition of internal standards, salts, and pH adjustment solutions. Use a vortex mixer for consistent sample homogenization.
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Matrix Effects: Variations in sample-to-sample matrix composition can alter analyte ionization, leading to inconsistent results.
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Solution: The most effective way to combat this is by using a stable isotope-labeled internal standard for each analyte. These standards co-elute and experience nearly identical matrix effects, providing reliable correction. If SIL-IS are unavailable, matrix-matched calibration curves are the next best alternative.
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SPME Fiber Carry-over: Residual analyte from a high-concentration sample can be released during the analysis of a subsequent low-concentration sample.
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Solution: Implement a rigorous fiber bake-out (conditioning) step between injections. Run blank samples after high-concentration samples to ensure there is no carry-over.
-
3. Q: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?
A: Matrix effects (ion suppression or enhancement) are a major challenge in LC-MS and GC-MS analysis of complex samples like wine, food extracts, or biological fluids.
-
Confirmation:
-
Post-Extraction Spike: Prepare three sets of samples: (A) Analyte in a clean solvent, (B) a blank matrix extract spiked with the analyte post-extraction, and (C) a pre-extraction spiked sample. A significant difference in the analyte response between set A and set B indicates a matrix effect.
-
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correction as the SIL-IS behaves almost identically to the analyte during extraction and ionization.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. This is only feasible if the analyte concentration is high enough to remain above the instrument's limit of quantitation.
-
Improved Sample Cleanup: Use more selective sample preparation techniques like Solid Phase Extraction (SPE) with mixed-mode sorbents to remove interfering compounds.
-
Chromatographic Separation: Modify the GC temperature program or use a different column to achieve baseline separation between the analyte and co-eluting matrix components. For highly complex matrices, multidimensional gas chromatography (MDGC or GCxGC) can resolve co-elutions that are impossible to separate on a single column.
-
Quantitative Data Summary
The concentration of 2-methoxypyrazines is highly dependent on the matrix. The following table summarizes typical quantitative parameters from wine analysis, a common application.
| Parameter | 3-isobutyl-2-methoxypyrazine (IBMP) | 3-isopropyl-2-methoxypyrazine (IPMP) | 3-sec-butyl-2-methoxypyrazine (SBMP) | Reference |
| Typical Concentration in Wine | 5 - 30 ng/L (can be up to 56.3 ng/L) | < 10 ng/L (can be up to 4.5 ng/L) | < 10 ng/L (can be up to 11.2 ng/L) | |
| Odor Threshold in Wine | 10 - 16 ng/L | ~2 ng/L | ~1-2 ng/L (in water) | |
| Limit of Detection (LOD) | ~1-2 ng/L | ~1-2 ng/L | ~1-2 ng/L | |
| Limit of Quantitation (LOQ) | 0.267 ng/L | 0.260 ng/L | 0.130 ng/L | |
| Typical Recovery % | 95.7% - 106.3% | 95% - 102% | 94.3% - 101.3% | |
| Relative Standard Deviation (RSD) | < 5% - 7% | < 5% - 7% | < 5% - 7% | |
| LOD, LOQ, Recovery, and RSD values are highly method-dependent. The values shown are achievable with optimized HS-SPME-GC-MS/MS or MDGC-MS methods. |
Experimental Protocols
Protocol: Quantification of 2-Methoxypyrazines in Wine via HS-SPME-GC-MS
This protocol is a general guideline based on common methodologies. Optimization is required for specific instruments and matrices.
-
Preparation of Standards:
-
Create a stock solution of IBMP, IPMP, and SBMP in ethanol.
-
Prepare a separate stock solution for the stable isotope-labeled internal standards (e.g., d3-IBMP, d3-IPMP).
-
Generate a series of calibration standards by spiking a model wine solution (12% ethanol, 2 g/L tartaric acid, pH 3.5) with varying concentrations of analytes (e.g., 1-50 ng/L) and a fixed concentration of the internal standards (e.g., 10 ng/L).
-
-
Sample Preparation:
-
Place a 5 mL aliquot of the wine sample (or calibration standard) into a 20 mL headspace vial.
-
Add the internal standard solution to achieve the fixed concentration.
-
Dilute the sample by adding 2.5 mL of deionized water to reduce the ethanol concentration to approximately 8%.
-
Add ~1.5 g of NaCl to the vial.
-
Adjust the pH to ~6.0 using a small volume of 1M NaOH.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
Headspace SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 45°C for 10 minutes with agitation.
-
Expose a conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 45°C with continued agitation.
-
-
GC-MS Analysis:
-
Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
-
GC Column: Use a mid-polarity column (e.g., DB-WAX or equivalent).
-
Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 15°C/min (hold 5 min).
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for each analyte and internal standard (e.g., for IBMP, m/z 124, 151, 166; for d3-IBMP, m/z 127, 154, 169).
-
-
Data Analysis:
-
Integrate the peak areas for the quantifier ion of each analyte and its corresponding internal standard.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analytes in the unknown samples using the regression equation from the calibration curve.
-
Visualizations
References
Technical Support Center: Enhancing 2-Methoxypyrazine Detection in Trace Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 2-methoxypyrazine detection during trace analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Question: Why am I observing low or no signal for this compound in my GC-MS analysis?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize sample preparation: Adjust the sample pH to enhance the volatility of pyrazines. Use a salting-out agent, such as sodium chloride (NaCl), to improve the extraction efficiency of polar pyrazines.[1] |
| Suboptimal SPME Parameters | Select a Solid Phase Microextraction (SPME) fiber with appropriate polarity. For a broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often effective.[2][3][4][5] Optimize the extraction time and temperature to ensure equilibrium is reached between the sample headspace and the fiber. Also, check the fiber's usage history and overall condition, replacing it if necessary. |
| System Contamination or Leaks | Perform a leak check of the Gas Chromatography (GC) inlet. Verify injection parameters such as splitless time and injector temperature. Consider baking out the column to remove contaminants or trimming the initial section of the column. It is also important to regularly tune the mass spectrometer. |
| Matrix Effects | Complex sample matrices can suppress the analyte signal. To mitigate this, consider sample dilution or using matrix-matched standards for calibration. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
Question: What is causing significant peak tailing for my this compound analytes?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Contamination in the injector liner or exposed silanols on the analytical column can lead to peak tailing. Use deactivated inlet liners and change them regularly. Trimming 10-20 cm from the inlet of the analytical column can also help remove active sites. |
| Chemical Interactions | Polar pyrazines may interact with the stationary phase of the column. Select a column with a more inert stationary phase. For highly polar pyrazines, derivatization might be a viable option to improve peak shape. |
| Improper GC Conditions | A flow rate that is too low or an incorrect temperature program can contribute to peak tailing. Optimize the GC method by increasing the carrier gas flow rate and adjusting the oven temperature program to ensure analytes move efficiently through the column. |
Question: How can I resolve co-eluting this compound isomers?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Chromatographic Resolution | The GC column may not be providing adequate separation. Use a longer GC column or one with a different stationary phase to improve selectivity. Optimizing the oven temperature program with a slower ramp rate can also enhance resolution. |
| Similar Mass Spectra | Positional isomers of methoxypyrazines often yield very similar mass spectra, making them difficult to distinguish. If unique fragment ions are present for each isomer, utilize Selected Ion Monitoring (SIM) mode on the mass spectrometer to selectively detect each compound. Comparing the retention indices of the unknown peaks with those of known standards on the same column is also a valuable identification tool. |
| Complex Matrix Interference | Co-eluting matrix components can interfere with the analytes of interest. Multidimensional Gas Chromatography (MDGC or GCxGC) can provide the necessary resolution to separate the analytes from the matrix. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the trace analysis of 2-methoxypyrazines.
1. What are the most effective sample preparation techniques for enhancing the sensitivity of this compound detection?
Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are two of the most effective and widely used techniques.
-
HS-SPME is a solvent-free method that is easily automated. The choice of fiber coating is crucial, with DVB/CAR/PDMS often providing the best results for a broad range of pyrazines.
-
SBSE offers a larger volume of the stationary phase compared to SPME, leading to higher analyte recovery and improved sensitivity. However, standard polydimethylsiloxane (PDMS) coatings are less effective for polar compounds.
2. How can I minimize matrix effects when analyzing complex samples like coffee or wine?
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in trace analysis. Several strategies can be employed to minimize their impact:
-
Stable Isotope Dilution: Using a deuterated analog of the target this compound as an internal standard is the most effective way to compensate for matrix effects and variations in extraction efficiency.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to correct for signal suppression or enhancement.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Sample Cleanup: Techniques like distillation or solid-phase extraction (SPE) can be used to remove interfering compounds before analysis.
3. What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis?
LODs and LOQs are highly dependent on the analytical method, instrumentation, and sample matrix. However, with optimized methods, very low detection limits can be achieved.
| Analyte | Method | Matrix | LOD (ng/L) | LOQ (ng/L) |
| 2-methoxy-3-isobutylpyrazine (IBMP) | HS-SPME-GC-MS/MS (EI) | Wine | 8.6 | 33 |
| 2-methoxy-3-isobutylpyrazine (IBMP) | HS-SPME-GC-MS/MS (PCI) | Wine | - | 2 |
| 3-alkyl-2-methoxypyrazines | HS-SPME-GC-MS | Wine | 1-2 | - |
| 2-methoxy-3,5-dimethylpyrazine (2-MDMP) | HS-SPME-GC-MS | Drinking Water | 0.83 | 2.5 |
| 3-isopropyl-2-methoxypyrazine (IPMP) | HS-SPME-MDGC-MS | Wine | 0.087 | 0.260 |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | HS-SPME-MDGC-MS | Wine | 0.043 | 0.130 |
| 3-isobutyl-2-methoxypyrazine (IBMP) | HS-SPME-MDGC-MS | Wine | 0.089 | 0.267 |
Data compiled from multiple sources.
Experimental Protocols & Workflows
Protocol 1: HS-SPME-GC-MS for this compound in Water
1. Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of a deuterated this compound internal standard.
-
To increase the ionic strength of the sample and promote the transfer of analytes to the headspace, add NaCl (typically to a final concentration of 20-30% w/v).
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator.
-
Incubate the sample at a specific temperature (e.g., 55°C) for a set time (e.g., 4 minutes) with agitation (e.g., 500 rpm) to allow for equilibration.
-
Expose a conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15 minutes) while maintaining the temperature and agitation.
3. GC-MS Analysis:
-
Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for a specified time (e.g., 2 minutes) in splitless mode.
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms).
-
Detect the analytes using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Protocol 2: SBSE-GC-MS for this compound in Wine
1. Sample Preparation:
-
Place 10 mL of the wine sample into a 20 mL vial.
-
Add a known amount of a deuterated this compound internal standard.
-
Adjust the pH of the sample if necessary (e.g., to pH 6) to optimize extraction.
-
Dilute the wine sample with water (e.g., 1:2.5 wine to water) to reduce the ethanol (B145695) concentration to approximately 5% (v/v).
2. SBSE Procedure:
-
Place a conditioned PDMS-coated stir bar into the sample vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 90 minutes) at room temperature.
3. Stir Bar Desorption and GC-MS Analysis:
-
After extraction, remove the stir bar from the sample using clean forceps.
-
Gently dry the stir bar with a lint-free tissue.
-
Place the dried stir bar into a glass thermal desorption tube.
-
Thermally desorb the analytes from the stir bar and introduce them into the GC-MS system for separation and detection.
Logical Relationship: Troubleshooting Low Sensitivity
The following diagram illustrates the logical steps to troubleshoot low sensitivity in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and optimization of analytical methods for the detection of 18 taste and odor compounds in drinking water utilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interferences in the analysis of 2-Methoxypyrazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 2-Methoxypyrazine and related alkyl-methoxypyrazines. Below you will find troubleshooting guidance and frequently asked questions to help you minimize interferences and achieve accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the analysis of this compound?
A1: The most prevalent methods for analyzing this compound and other alkyl-methoxypyrazines are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the characterization and quantification of these compounds.[1][3][4] For liquid samples, such as beverages, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is also a common and powerful technique.
Q2: Why is the analysis of this compound often challenging?
A2: The analysis of this compound is challenging primarily due to two factors:
-
Low Concentrations: These compounds are often present at very low concentrations (ng/L or ppt (B1677978) levels) in complex matrices, requiring highly sensitive analytical methods. Their potent odor means they can have a significant sensory impact even at these trace levels.
-
Complex Matrices: Food, beverages, and biological samples are complex mixtures containing numerous compounds that can interfere with the analysis. This necessitates effective sample preparation to isolate the target analytes.
Q3: What is co-elution and why is it a significant problem in pyrazine (B50134) analysis?
A3: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. This is a major challenge in pyrazine analysis because many pyrazine isomers have very similar mass spectra. This similarity makes it difficult to distinguish between them based on mass spectral data alone when they co-elute, leading to potential misidentification and inaccurate quantification.
Q4: What are common sample preparation techniques to minimize interferences?
A4: Several sample preparation techniques are used to extract and concentrate this compound from the sample matrix, thereby minimizing interferences. These include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is used to isolate analytes from a complex sample by partitioning them between a solid phase and a liquid phase.
-
Solid-Phase Microextraction (SPME): Particularly in headspace mode (HS-SPME), this is a solvent-free technique that is widely used for volatile and semi-volatile compounds like methoxypyrazines.
-
QuEChERS: This stands for Quick, Easy, Cheap, Effective, Rugged, and Safe, and is an increasingly popular sample preparation method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Co-elution with an interfering compound.- Active sites in the GC inlet liner or column.- Incompatible solvent or sample matrix. | - Optimize the chromatographic method (e.g., temperature program, column phase).- Use a more selective detector or MS/MS for quantification.- Deactivate the GC inlet liner or use a liner with a different packing.- Ensure the sample is dissolved in a compatible solvent. |
| Low Analyte Recovery | - Inefficient extraction during sample preparation.- Analyte loss due to volatility.- Degradation of the analyte during sample processing. | - Optimize the sample preparation method (e.g., choice of solvent, pH, extraction time).- Use an internal standard to correct for losses.- Minimize sample handling time and keep samples cool. |
| Inconsistent Results | - Variability in sample preparation.- Inconsistent injection volume.- Instrument instability. | - Use an internal standard to improve precision.- Ensure consistent and accurate pipetting and dilution.- Perform regular instrument maintenance and calibration. |
| High Background Noise | - Contamination from the sample matrix.- Bleed from the GC column.- Contaminated carrier gas or solvents. | - Improve sample cleanup procedures.- Use a high-quality, low-bleed GC column.- Use high-purity gases and solvents. |
Quantitative Data Summary
Table 1: Reported Limits of Detection (LOD) for 2-Alkyl-Methoxypyrazines in Wine
| Compound | Method | LOD (ng/L) | Reference |
| 3-isobutyl-2-methoxypyrazine (IBMP) | HS-SPME-GC-MS/MS (EI) | 8.6 | |
| 3-isobutyl-2-methoxypyrazine (IBMP) | HS-SPME-GC-MS/MS (PCI) | <2 | |
| 3-isobutyl-2-methoxypyrazine (IBMP) | GCxGC-NPD | 0.5 | |
| 3-isobutyl-2-methoxypyrazine (IBMP) | GCxGC-IDTOFMS | 1.95 | |
| 3-isobutyl-2-methoxypyrazine (IBMP) | GC-MS | < 1 | |
| 3-isopropyl-2-methoxypyrazine (IPMP) | HS-SPME-GCxGC-TOF-MS | 0.6 - 1.8 pg/g (in berries) |
Table 2: Typical Concentrations of 2-Alkyl-Methoxypyrazines in Grapes and Wine
| Compound | Matrix | Concentration Range | Reference |
| 3-isobutyl-2-methoxypyrazine (IBMP) | Grapes | up to 307 ng/L | |
| 3-isobutyl-2-methoxypyrazine (IBMP) | Wine | up to 56.3 ng/L | |
| 3-isopropyl-2-methoxypyrazine (IPMP) | Grapes | up to 48.7 ng/L | |
| 3-isopropyl-2-methoxypyrazine (IPMP) | Wine | up to 4.5 ng/L | |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | Grapes | < 11.2 ng/L | |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | Wine | < 11.2 ng/L |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Wine
This protocol is a generalized procedure based on common practices cited in the literature.
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 22 mL headspace vial.
-
Add 3 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
If using an internal standard, spike the sample with a known amount of a deuterated analogue (e.g., d3-IBMP).
-
Immediately seal the vial with a septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in a temperature-controlled agitator.
-
Equilibrate the sample at a set temperature (e.g., 50°C) for a specific duration (e.g., 10 minutes) with agitation.
-
Expose a conditioned SPME fiber (e.g., DVB/Carboxen/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-50 minutes) at the same temperature with continued agitation.
-
-
GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber into the GC system at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes).
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms).
-
Detect and quantify the target this compound using the mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.
-
Visualizations
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Caption: Troubleshooting decision tree for poor peak shape.
References
Technical Support Center: Strategies for Reducing 2-Methoxypyrazine Levels in Winemaking
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reduction of 2-methoxypyrazine (MP) levels in winemaking.
Frequently Asked Questions (FAQs)
Q1: What are 2-methoxypyrazines (MPs) and why are they a concern in winemaking?
A1: 2-methoxypyrazines (MPs) are a group of potent aroma compounds naturally present in certain grape varieties, such as Cabernet Sauvignon, Merlot, and Sauvignon Blanc.[1][2] They are responsible for "green" or "vegetative" aromas and flavors, often described as bell pepper, herbaceous, or grassy.[3] While low concentrations can contribute to the varietal character of some wines, high levels are generally considered a fault, masking desirable fruity aromas and negatively impacting wine quality. The most common and studied MPs in wine are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).
Q2: What are the sensory detection thresholds for the most common MPs in wine?
A2: MPs are detectable by the human nose at very low concentrations, typically in the parts per trillion (ng/L) range. This makes their management critical.
| Methoxypyrazine | Sensory Descriptor | Detection Threshold in Water (ng/L) | Detection Threshold in Wine (ng/L) |
| IBMP (3-isobutyl-2-methoxypyrazine) | Green bell pepper, vegetative | ~2 | 10-16 (red), 1-6 (white) |
| IPMP (3-isopropyl-2-methoxypyrazine) | Green pea, earthy, asparagus | ~1-2 | ~2 |
| SBMP (3-sec-butyl-2-methoxypyrazine) | Earthy, bell pepper | ~1 | - |
Data compiled from multiple sources.
Q3: What are the primary sources of MPs in wine?
A3: MPs in wine can originate from two main sources:
-
Endogenous (Grape-Derived): MPs are naturally synthesized in the grapevines of certain varieties. They accumulate in the berries, primarily in the skins and seeds, with the highest concentrations found in the stems. The concentration of grape-derived MPs is influenced by factors such as grape maturity, climate, and vineyard management practices.
-
Exogenous (External Contamination): Contamination can occur from insects, particularly the multicolored Asian lady beetle (Harmonia axyridis). When these beetles are inadvertently harvested with the grapes, they can release MPs, leading to a fault known as "ladybug taint."
Troubleshooting Guide: High MP Levels in Experimental Batches
This guide addresses specific issues that may arise during winemaking experiments aimed at managing MP levels.
Issue 1: Higher than expected MP levels in wine despite applying viticultural control measures.
-
Possible Cause 1: Ineffective timing of leaf removal.
-
Troubleshooting: Leaf removal is most effective at reducing IBMP when performed early in the season, between 10 and 40 days after flowering (anthesis). Late-season leaf removal (post-veraison) has been shown to have no significant effect on MP concentrations at harvest. Ensure that the leaf removal protocol is implemented during this critical pre-veraison window.
-
-
Possible Cause 2: Excessive vine vigor.
-
Troubleshooting: Rapid vine growth and dense canopies are associated with higher MP concentrations, as they lead to cluster shading. Strategies to manage vigor, such as reducing irrigation and nitrogen fertilization, should be considered. For instance, deficit irrigation (e.g., applying 70% of evapotranspiration demand) has been shown to decrease IBMP at harvest by 67% compared to full irrigation with nitrogen supplementation in Merlot grapes.
-
-
Possible Cause 3: Suboptimal harvest timing.
-
Troubleshooting: MP concentrations naturally decrease as grapes ripen. Delaying harvest can significantly reduce IBMP levels. However, this must be balanced with other fruit quality parameters like sugar accumulation and acidity. Monitor MP levels in the grapes leading up to harvest to determine the optimal picking time.
-
Issue 2: Limited success with oenological treatments to remove MPs from finished wine.
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Possible Cause 1: Inappropriate choice of treatment.
-
Troubleshooting: Not all oenological treatments are equally effective for all MPs or wine types. For example, must heating can reduce IPMP by 25-50% but has a minimal effect on IBMP (around 9%). For white wines, juice clarification before fermentation can lower IPMP by up to 50%.
-
-
Possible Cause 2: Ineffective application of fining agents or polymers.
-
Troubleshooting: The efficacy of sorbent materials depends on factors like contact time and surface area. Research has explored various polymers, such as polyethylene, polypropylene, and silicone, which have shown the capacity to reduce MPs. For instance, silicone has been reported to reduce IPMP by 96% and IBMP by 100% after 24 hours of contact. Ensure that the experimental protocol for such treatments is optimized for the specific polymer and wine matrix.
-
Quantitative Data on MP Reduction Strategies
The following tables summarize the reported effectiveness of various viticultural and oenological interventions.
Table 1: Impact of Viticultural Practices on IBMP Concentration
| Viticultural Practice | Cultivar | Reported IBMP Reduction | Reference |
| Early Leaf Removal (10-40 days after flowering) | Cabernet Franc | 34-88% at harvest | |
| Early Leaf Removal (10 days after anthesis, 50% severity) | Cabernet Franc | up to 88% | |
| Early Leaf Removal (10 days after anthesis, 100% severity) | Cabernet Franc | up to 60% | |
| Leaf Removal (all timings and severities) | Merlot | 37-52% | |
| Deficit Irrigation (70% evapotranspiration demand) | Merlot | 67% |
Table 2: Efficacy of Oenological Treatments for MP Reduction
| Oenological Treatment | Target MP | Reported Reduction | Reference |
| Must Heating | IPMP | 25-50% | |
| Must Heating | IBMP | ~9% | |
| Juice Clarification (White Wine) | IPMP | up to 50% | |
| Polylactic Acid (24 hours) | IPMP | 52% | |
| Polylactic Acid (24 hours) | IBMP | 36% | |
| Silicone (24 hours) | IPMP | 96% | |
| Silicone (24 hours) | IBMP | 100% | |
| Polyethylene-based polymers (2 hours) | IPMP & IBMP | up to 40% | |
| Mouse Major Urinary Protein 1 (mMUP) with membrane filtration | IPMP & IBMP | >98% in juice |
Experimental Protocols
Protocol 1: Early Season Basal Leaf Removal
Objective: To reduce IBMP concentration in grapes by increasing sunlight exposure to the fruit zone.
Materials:
-
Grapevines of a variety known for high MP potential (e.g., Cabernet Franc, Merlot).
-
Shears or mechanical leaf remover.
-
Phenology tracking chart.
Methodology:
-
Timing: Identify the period 10 to 40 days after anthesis (flowering). This is the critical window for impacting MP accumulation.
-
Severity: Determine the level of leaf removal. A common approach is to remove the basal leaves from the fruiting zone, typically the first 5 leaves on each shoot. More severe treatments (e.g., 100% leaf removal in the cluster zone) can also be tested.
-
Procedure:
-
For manual removal, carefully cut the petiole of the targeted leaves.
-
For mechanical removal, calibrate the equipment to target the basal leaf zone without damaging the clusters.
-
-
Control Group: Maintain a set of untreated vines with no leaf removal to serve as a control for comparison.
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Data Collection: Collect berry samples periodically from both treated and control vines, from veraison through to harvest, for MP analysis.
Protocol 2: Benchtop Trial for MP Reduction with Sorbent Polymers
Objective: To evaluate the efficacy of different polymers in reducing MP concentrations in a finished wine.
Materials:
-
Wine with a known, elevated concentration of MPs.
-
A selection of food-grade polymers (e.g., silicone, polyethylene, polylactic acid).
-
Inert glass containers with closures.
-
Orbital shaker or magnetic stirrer.
-
Analytical equipment for MP quantification (e.g., HS-SPME-GC-MS).
Methodology:
-
Polymer Preparation: Standardize the polymers to a common surface area to ensure a fair comparison.
-
Wine Aliquoting: Dispense equal volumes of the test wine into the inert glass containers.
-
Treatment Application: Add the prepared polymers to the wine samples at a predetermined concentration. Include a control sample with no polymer addition.
-
Incubation: Seal the containers and place them on an orbital shaker or use a magnetic stirrer to ensure continuous contact between the polymer and the wine. The incubation time can be varied as an experimental parameter (e.g., 2 hours, 24 hours, 48 hours).
-
Sample Collection: At the end of the incubation period, carefully decant or filter the wine to separate it from the polymer.
-
Analysis: Quantify the MP concentrations in the treated and control wine samples using an appropriate analytical method.
Visualizations
Caption: Factors influencing methoxypyrazine levels in the vineyard.
Caption: Winery workflow for addressing high methoxypyrazine levels.
References
Technical Support Center: Optimization of Injection Parameters for 2-Methoxypyrazine Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the gas chromatography (GC) analysis of 2-Methoxypyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common injection technique for analyzing trace levels of this compound?
A1: For trace analysis of this compound, splitless injection is the ideal and most commonly used technique.[1][2][3] This method directs the entire vaporized sample into the column, ensuring maximum sensitivity, which is crucial when dealing with the low concentrations typical of this analyte.[3]
Q2: When should I consider using split injection for this compound analysis?
A2: Split injection is preferable when the concentration of this compound in your sample is high enough to be detected even after a portion of the sample is discarded.[1] This technique is advantageous for high-concentration samples as it helps prevent column overload and produces sharp, narrow peaks due to higher flow rates through the inlet.
Q3: What is a good starting point for the injector temperature?
A3: A common starting injector temperature for the analysis of semi-volatile compounds like this compound is 250 °C. This temperature is generally sufficient to ensure efficient vaporization of the analyte and solvent. However, optimization may be required depending on the specific sample matrix and analytical goals.
Q4: What are the primary sample preparation techniques used for this compound analysis?
A4: The most prevalent sample preparation techniques for volatile and semi-volatile compounds like this compound are Headspace Solid-Phase Microextraction (HS-SPME), Solid-Phase Extraction (SPE), and Dispersive Liquid-Liquid Microextraction (DLLME). HS-SPME is particularly favored for its simplicity and effectiveness in isolating volatile analytes from complex matrices.
Q5: What type of GC column is typically recommended for this compound analysis?
A5: Columns with a stationary phase of polyethylene (B3416737) glycol or poly(5%-diphenyl-95%-dimethylsiloxane) are frequently used for the chromatographic determination of methoxypyrazines. An Agilent J&W HP-5ms UI column is a specific example that has been successfully used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Active Sites in the Inlet or Column: Active sites can cause unwanted interactions with the analyte.
-
Solution: Clean or replace the inlet liner and ensure you are using an inert-liner. Consider using a column with a deactivated stationary phase.
-
-
Column Contamination: Contaminants at the head of the column can lead to peak tailing.
-
Solution: Bake out the column at a high temperature. If that fails, cut off the first few inches of the column.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak shape issues.
-
Solution: Reinstall the column according to the manufacturer's instructions.
-
Q: I am observing peak fronting for my this compound peak. What should I do?
A: Peak fronting is often a sign of column overload.
-
Solution: Reduce the injection volume or dilute your sample. If using splitless injection, you may need to switch to a split injection with an appropriate split ratio.
Problem: Low or No Analyte Response
Q: I am not seeing a peak for this compound, or the response is very low. What are the potential issues?
A: This can be a frustrating problem with several potential causes:
-
Injector Leak: A leak in the injector system will result in sample loss.
-
Solution: Check for leaks at the septum and other fittings using an electronic leak detector.
-
-
Incorrect Injection Parameters: The injection settings may not be optimal for your analyte.
-
Solution: For splitless injection, ensure the split vent is closed for a sufficient time (splitless hold time) to allow for complete transfer of the analyte to the column. Also, verify that the initial oven temperature is low enough to allow for analyte refocusing at the head of the column.
-
-
Sample Degradation: this compound can be sensitive to high temperatures.
-
Solution: Experiment with lowering the injector temperature. While a higher temperature generally improves vaporization of less volatile compounds, it can cause degradation of thermally labile analytes.
-
Data Presentation: GC Parameters for Methoxypyrazine Analysis
The following table summarizes typical GC parameters used in the analysis of methoxypyrazines from various studies. This can serve as a starting point for method development.
| Parameter | Setting 1 | Setting 2 |
| Injection Technique | HS-SPME | HS-SPME |
| Injector Type | Split/Splitless | Split/Splitless |
| Injection Mode | Splitless | Splitless |
| Injector Temperature | 250 °C | 270 °C |
| Desorption/Hold Time | 2 minutes | 5 minutes |
| Column | Agilent J&W HP-5ms UI | SH-Rtx-wax |
| Column Dimensions | 15 m x 0.25 mm ID x 0.25 µm film | 60 m x 0.25 mm ID x 0.25 µm film |
| Carrier Gas | Helium | Helium |
| Oven Program | Not specified | 35°C (3 min hold), ramp to 101°C at 7.33°C/min, then to 148°C at 1.50°C/min, then to 250°C at 40°C/min (16.11 min hold) |
| Detector | Triple Quadrupole MS | FID / MS |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This protocol provides a general guideline for HS-SPME sample preparation for this compound analysis, based on common practices in published literature.
-
Sample Preparation: Place a measured amount of your sample (e.g., liquid or solid) into a headspace vial. For liquid samples, adding salt (e.g., sodium chloride) can increase the extraction efficiency of volatile compounds.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound) to the vial for accurate quantification.
-
Equilibration: Seal the vial and place it in a heating block or autosampler incubator at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 10 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-40 minutes) to adsorb the analytes.
-
Desorption: Insert the SPME fiber into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column for analysis.
Visualizations
Troubleshooting Workflow for Common GC Issues
This diagram outlines a logical workflow for troubleshooting common issues encountered during the GC analysis of this compound.
Caption: A logical workflow for troubleshooting common GC problems.
Decision Tree: Split vs. Splitless Injection
This diagram helps in deciding the appropriate injection technique based on sample concentration.
Caption: Decision guide for choosing between split and splitless injection.
References
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for 2-Methoxypyrazine Analysis in Food Products
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like 2-methoxypyrazines in food products is critical for quality control, flavor profiling, and safety assessment. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) approach for the analysis of 2-methoxypyrazines, potent aroma compounds found in various foods such as grapes, wine, and bell peppers.[1][2]
Performance Comparison of Analytical Methods
The selection of an analytical method for the determination of 2-methoxypyrazines is dependent on factors such as the required sensitivity, the complexity of the food matrix, and the desired sample throughput. Below is a summary of the performance characteristics of a typical Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS method compared to an LC-MS/MS method.
| Validation Parameter | HS-SPME-GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99[3][4] | Not explicitly found for 2-methoxypyrazines |
| Limit of Detection (LOD) | 0.5 - 1.95 ng/L[5] | 0.03 ng/L |
| Limit of Quantification (LOQ) | 1.0 - 2.5 ng/L | 0.10 ng/L |
| Accuracy (Recovery) | 84 - 108% | Recoveries close to 100% reported |
| Precision (RSD) | 1.4 - 3.5% | Repeatability around 15% at 2 ng/L |
Experimental Protocols
Detailed methodologies for the validation of a HS-SPME-GC-MS method are provided below.
Validated HS-SPME-GC-MS Method
This method is suitable for the quantification of 2-methoxypyrazines in liquid food matrices such as wine.
1. Sample Preparation (HS-SPME)
-
Place a 5 mL aliquot of the wine sample into a 20 mL headspace vial.
-
Add a deuterated internal standard (e.g., 2-methoxy-d3-3-isobutylpyrazine) to each sample for accurate quantification.
-
Seal the vial with a PTFE-faced silicone septum.
-
Incubate the sample at 40°C for 30 minutes with agitation.
-
Expose a 2 cm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 40°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of specific 2-methoxypyrazine ions.
Alternative Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry offers a highly sensitive alternative for the analysis of 2-methoxypyrazines, particularly advantageous for complex matrices where lower detection limits are required.
1. Sample Preparation
-
Sample preparation for LC-MS/MS typically involves a distillation of the sample followed by solvent extraction to concentrate the analytes.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) has been found to be effective, as electrospray ionization (ESI) can be prone to matrix effects.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages in the validation of the GC-MS method for this compound analysis.
Caption: Workflow for GC-MS method validation of this compound.
Caption: Logical comparison of GC-MS and LC-MS/MS for this compound analysis.
References
- 1. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS [mdpi.com]
- 2. A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the Analytical Limits for 2-Methoxypyrazine: A Comparative Guide
A detailed guide for researchers, scientists, and drug development professionals on establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-Methoxypyrazine isomers. This guide provides a comparative analysis of various analytical methods, supported by experimental data and detailed protocols.
The accurate detection and quantification of 2-methoxypyrazines, potent aroma compounds, are critical in various fields, including the food and beverage industry and environmental analysis. These compounds, such as 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), and 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP), have extremely low odor thresholds, necessitating highly sensitive analytical methods.[1] This guide compares different methodologies for determining the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy.
Comparative Analysis of LOD and LOQ
The determination of LOD and LOQ for 2-methoxypyrazines is highly dependent on the analytical technique employed and the sample matrix. Gas chromatography-mass spectrometry (GC-MS) based methods, particularly when coupled with sample pre-concentration techniques like solid-phase microextraction (SPME), are among the most sensitive.[2][3] Multidimensional GC-MS (MDGC-MS) further enhances sensitivity by resolving co-eluting compounds from the matrix.[4][5]
The following table summarizes the reported LOD and LOQ values for various this compound isomers using different analytical approaches.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | HS-SPME-MDGC-MS | Model Wine | - | 0.267 ng/L | |
| 2-sec-Butyl-3-methoxypyrazine (SBMP) | HS-SPME-MDGC-MS | Model Wine | - | 0.130 ng/L | |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | HS-SPME-MDGC-MS | Model Wine | - | 0.260 ng/L | |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | SPE-DLLME-GC-QTOF-MS/MS | Wine | - | 0.3 ng/L | |
| 2-Ethyl-3-methoxypyrazine (EMP) | SPE-DLLME-GC-QTOF-MS/MS | Wine | - | 2.1 ng/L | |
| 3-Alkyl-2-methoxypyrazines | HS-SPME-GC-MS | Juice | <0.5 ng/L | - | |
| 3-Alkyl-2-methoxypyrazines | HS-SPME-GC-MS | Wine | 1-2 ng/L | - | |
| 2-Methoxy-3-isobutylpyrazine (MIBP) | GC-MS (PCI mode) | Wine | - | 2 ng/L (ppt) | |
| 2-Methoxy-3-sec-butylpyrazine | GC/MS (CI mode) | Wine | ~0.5 ppt | - | |
| 3-Alkyl-2-methoxypyrazines | HS-SPME-GC-NPD | Model Wine & Cabernet Sauvignon | ~100 ng/L | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are protocols for sample preparation and the calculation of LOD and LOQ.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used technique for the extraction and pre-concentration of volatile and semi-volatile compounds like 2-methoxypyrazines from liquid samples.
-
Sample Preparation : Place a 20 mL aliquot of the sample (e.g., wine) into a 40 mL headspace vial containing a magnetic stir bar and 6.0 g of sodium chloride to enhance the partitioning of analytes into the headspace. For wine samples, the pH may be adjusted to approximately 6 with sodium hydroxide.
-
Internal Standard : Spike the sample with a known concentration of a deuterated internal standard, such as [2H3]-IBMP, [2H3]-SBMP, or [2H3]-IPMP.
-
Incubation and Extraction : Seal the vial and incubate it at a controlled temperature, typically between 30°C and 50°C, with constant stirring for a set period (e.g., 10-30 minutes). Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30 minutes).
-
Desorption : After extraction, retract the fiber and introduce it into the heated injection port of the gas chromatograph (typically around 250-270°C) for thermal desorption of the analytes onto the GC column.
Calculation of LOD and LOQ
There are several statistical methods to determine the LOD and LOQ. Two common approaches are described below.
1. Signal-to-Noise Ratio:
This method is based on the ratio of the analytical signal to the background noise.
-
LOD : The concentration that produces a signal-to-noise ratio of 3:1.
-
LOQ : The concentration that produces a signal-to-noise ratio of 10:1.
2. Standard Deviation of the Blank and Slope of the Calibration Curve:
This approach uses the variability of blank measurements and the sensitivity of the analytical method.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response of multiple blank sample injections.
-
S is the slope of the calibration curve.
A study highlighted that different calculation methods can lead to significantly different LOD and LOQ values, emphasizing the need for a standardized approach.
Visualizations
Experimental Workflow for LOD/LOQ Determination
The following diagram illustrates a typical workflow for determining the LOD and LOQ of 2-methoxypyrazines using HS-SPME-GC-MS.
Relationship between LOD, LOQ, and Analyte Concentration
This diagram illustrates the conceptual relationship between the Limit of Detection and the Limit of Quantification in analytical measurements.
References
Comparative Analysis of 2-Methoxypyrazine Content in Different Grape Varieties
A comprehensive guide for researchers and enologists on the prevalence of green aroma compounds in Vitis vinifera, featuring detailed experimental protocols and quantitative data.
Methoxypyrazines (MPs) are a class of potent aroma compounds that contribute vegetative or herbaceous notes to wines, often described as "green bell pepper" or "grassy". The most significant of these is 2-methoxy-3-isobutylpyrazine (IBMP), which has an extremely low sensory detection threshold. While a defining characteristic in some white wines like Sauvignon Blanc, high concentrations of IBMP in red varieties such as Cabernet Sauvignon and Merlot are often considered detrimental to wine quality, signifying a lack of ripeness.[1][2] This guide provides a comparative analysis of methoxypyrazine content across various grape cultivars, supported by experimental data and detailed analytical methodologies.
Quantitative Comparison of Methoxypyrazine Content
The concentration of methoxypyrazines, particularly IBMP, is highly dependent on the grape variety (genotype), viticultural practices, and environmental conditions.[3][4] The following table summarizes the reported concentrations of various methoxypyrazines in different grape varieties at harvest. It is important to note that these values can vary significantly based on factors like climate, sun exposure, and harvest date.[5]
| Grape Variety | Methoxypyrazine | Concentration Range (ng/L or pg/g) | Reference |
| Red Varieties | |||
| Cabernet Sauvignon | 3-isobutyl-2-methoxypyrazine (IBMP) | up to 13.05 ng/L | |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | up to 11.2 ng/L | ||
| Merlot | 3-isobutyl-2-methoxypyrazine (IBMP) | up to 56.3 ng/L in wines | |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | 4-16 ng/L in some wines | ||
| Cabernet Franc | 3-isobutyl-2-methoxypyrazine (IBMP) | Quantifiable levels detected | |
| Marselan | 3-isobutyl-2-methoxypyrazine (IBMP) | High content observed | |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | up to 5.93 ng/L | ||
| Malbec | 3-isobutyl-2-methoxypyrazine (IBMP) | High content observed | |
| Pinot Noir | 3-isobutyl-2-methoxypyrazine (IBMP) | Low to undetectable | |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | as low as 2.12 ng/L | ||
| Petit Verdot | 3-isobutyl-2-methoxypyrazine (IBMP) | Low content observed | |
| White Varieties | |||
| Sauvignon Blanc | 3-isobutyl-2-methoxypyrazine (IBMP) | up to 307 ng/L in grapes | |
| Semillon | 3-isobutyl-2-methoxypyrazine (IBMP) | Quantifiable levels detected | |
| Chardonnay | 3-alkyl-2-methoxypyrazines | Generally low to none | |
| Riesling | 3-alkyl-2-methoxypyrazines | Generally low to none |
Experimental Protocol: Quantification of 2-Methoxypyrazines in Grapes
The following is a generalized methodology for the analysis of 2-methoxypyrazines in grape berries using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and allows for the detection of trace amounts of these compounds.
1. Sample Preparation:
-
A representative sample of whole grape berries is collected from the vineyard.
-
The berries are homogenized using a bead-milling apparatus.
-
A known amount of a deuterated internal standard (e.g., d3-IBMP) is added to the homogenate for accurate quantification via stable isotope dilution assay.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
An aliquot of the grape homogenate is placed in a sealed vial.
-
The pH of the sample may be adjusted to optimize the release of volatile compounds.
-
The vial is incubated at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 10-60 minutes) to allow the methoxypyrazines to volatilize into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the volatile analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph.
-
The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column.
-
The compounds are separated based on their boiling points and interaction with the stationary phase of the column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the characteristic mass-to-charge ratios of the target methoxypyrazines and the internal standard.
4. Quantification:
-
The concentration of each methoxypyrazine is determined by comparing the peak area of the analyte to that of the internal standard. The use of a stable isotope-labeled internal standard corrects for variations in extraction efficiency and matrix effects.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of 2-methoxypyrazines in grape samples.
References
- 1. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gravitywinehouse.com [gravitywinehouse.com]
- 4. 2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tdx.cat [tdx.cat]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 2-Methoxypyrazines
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Methoxypyrazines (MPs) is critical due to their significant impact on the aroma and flavor profiles of various products, including wines, foods, and beverages. These potent compounds, even at trace levels, can impart distinct vegetative, bell pepper, or earthy notes. This guide provides a comparative overview of validated analytical methods for the determination of 2-Methoxypyrazines, with a focus on inter-laboratory performance where data is available. While a dedicated, publicly available inter-laboratory study on 2-Methoxypyrazine analysis could not be identified, this guide synthesizes data from single-laboratory validation studies to offer a comparative perspective.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of 2-Methoxypyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and, to a lesser extent, Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are often preceded by a sample preparation and concentration step, such as solid-phase microextraction (SPME) or solid-phase extraction (SPE).
Key 2-Methoxypyrazines of Interest:
-
3-isobutyl-2-methoxypyrazine (IBMP): The most abundant and extensively studied MP, known for its distinct green bell pepper aroma.[1][2]
-
3-isopropyl-2-methoxypyrazine (IPMP): Contributes to earthy and pea-like aromas.[3][4]
-
3-sec-butyl-2-methoxypyrazine (SBMP): Another contributor to the vegetative aroma profile.[3]
Below are tables summarizing the performance characteristics of various analytical methods for the quantification of these key 2-Methoxypyrazines as reported in single-laboratory validation studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods
GC-MS is the most widely used technique for the analysis of volatile and semi-volatile compounds like 2-Methoxypyrazines. The tables below showcase the validation parameters from different studies.
Table 1: Validation Data for 3-isobutyl-2-methoxypyrazine (IBMP) Analysis by GC-MS
| Extraction Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HS-SPME-GCxGC-TOF-MS | >0.99 | 0.6 pg/g | - | - | - | |
| HS-SPME-MDGC-MS | >0.999 (quadratic) | - | - | 95.7 - 106.3 | 0.57 - 6.57 | |
| Stable Isotope Dilution Assay | - | - | - | - | 4.7 (reproducibility) |
Table 2: Validation Data for 3-isopropyl-2-methoxypyrazine (IPMP) Analysis by GC-MS
| Extraction Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HS-SPME-GCxGC-TOF-MS | >0.99 | 1.8 pg/g | - | - | - | |
| HS-SPME-MDGC-MS | >0.999 (quadratic) | - | - | 95 - 102 | 0.30 - 5.47 |
Table 3: Validation Data for 3-sec-butyl-2-methoxypyrazine (SBMP) Analysis by GC-MS
| Extraction Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| HS-SPME-MDGC-MS | >0.999 (quadratic) | - | - | 94.3 - 101.3 | 1.15 - 5.21 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key experiments cited in the validation studies.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for this compound Analysis in Wine
This method is commonly used for the extraction and quantification of volatile MPs from wine samples.
1. Sample Preparation:
- Pipette a defined volume of wine (e.g., 10 mL) into a 20 mL headspace vial.
- Add a known amount of internal standard (e.g., deuterated IBMP) to each sample for accurate quantification.
- Add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace.
2. HS-SPME Extraction:
- Place the vial in a temperature-controlled autosampler (e.g., at 45°C).
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a specific time (e.g., 30 minutes) with agitation to allow for the adsorption of the analytes.
3. GC-MS Analysis:
- Desorb the analytes from the SPME fiber in the hot GC injection port (e.g., at 250°C).
- Separate the compounds on a suitable capillary column (e.g., DB-WAX).
- Use a temperature program to elute the MPs.
- Detect and quantify the target MPs using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Protocol 2: Stable Isotope Dilution Assay (SIDA) with GC-MS
This method is a highly accurate quantification technique that uses a stable isotope-labeled analog of the analyte as an internal standard.
1. Sample Preparation and Extraction:
- Spike a known volume of the sample (e.g., wine or grape homogenate) with a known amount of the deuterated MP standard.
- Perform a liquid-liquid extraction or solid-phase extraction to isolate and concentrate the MPs.
2. GC-MS Analysis:
- Inject the concentrated extract into the GC-MS system.
- Separate the analytes on a capillary column.
- Monitor the characteristic ions for both the native and the labeled MPs using the mass spectrometer.
- Calculate the concentration of the native MP based on the ratio of the peak areas of the native and labeled compounds.
Inter-laboratory Study Workflow
While a specific inter-laboratory study for 2-Methoxypyrazines was not found, the following diagram illustrates a typical workflow for such a validation study. This process is designed to assess the reproducibility and robustness of an analytical method when performed by different laboratories.
Caption: General workflow of an inter-laboratory validation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 2-Methoxypyrazine Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds like 2-methoxypyrazines is critical. These compounds are significant in various fields, from food and beverage quality control to environmental analysis. This guide provides a comparative overview of validated analytical methods for the determination of 2-methoxypyrazines, with a focus on linearity and range.
Comparison of Method Performance
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like 2-methoxypyrazines, offering high sensitivity and selectivity. High-performance liquid chromatography (HPLC) presents an alternative approach.
The following table summarizes the linearity and range of two distinct validated GC-MS methods for the determination of different 2-methoxypyrazine compounds.
| Parameter | Method 1: HS-SPME-GC-MS for 2-methoxy-3,5-dimethylpyrazine (B149192) (2-MDMP) in Drinking Water | Method 2: SPE-DLLME-GC-QTOF-MS/MS for 3-alkyl-2-methoxypyrazines in Wine |
| Analyte(s) | 2-methoxy-3,5-dimethylpyrazine (2-MDMP) | 2-isobutyl-3-methoxypyrazine (IBMP), 2-ethyl-3-methoxypyrazine (B1293415) (EMP), 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP) |
| Linearity (R²) | 0.9998[1] | 0.993 to 0.998 |
| Linear Range | 2.5–500 ng/mL[1] | IBMP: 0.5–100 ng/mL; EMP, IPMP, SBMP: 2.5–100 ng/mL |
| Limit of Detection (LOD) | 0.83 ng/mL[1] | Not explicitly stated, but LOQs are between 0.3 and 2.1 ng/L |
| Limit of Quantification (LOQ) | 2.5 ng/mL | 0.3 to 2.1 ng/L |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results and assessing the suitability of a method for a specific application.
Method 1: Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is optimized for the quantitative analysis of 2-methoxy-3,5-dimethylpyrazine (2-MDMP) in drinking water.
1. Sample Preparation and Extraction:
-
Sample: Drinking water exhibiting an earthy-musty off-odor.
-
Extraction Technique: Headspace-Solid Phase Microextraction (HS-SPME).
-
Optimization Parameters: Salt concentration, absorption temperature, and absorption time are optimized to ensure method reliability.
2. Chromatographic and Mass Spectrometric Conditions:
-
System: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Analysis: The extracted volatile compounds are thermally desorbed from the SPME fiber into the GC inlet for separation and subsequent detection by the MS.
3. Validation Parameters:
-
Linearity: Established over a working range of 2.5–500 ng/mL, achieving a correlation coefficient (R²) of 0.9998.
-
Limits: The limit of detection (LOD) was determined to be 0.83 ng/mL, and the limit of quantification (LOQ) was 2.5 ng/mL.
-
Precision and Accuracy: The method demonstrated satisfactory precision and accuracy.
Method 2: Solid-Phase Extraction and Dispersive Liquid-Liquid Microextraction followed by Gas Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (SPE-DLLME-GC-QTOF-MS/MS)
This highly sensitive method is designed for the determination of 3-alkyl-2-methoxypyrazines in complex matrices like wine.
1. Primary Extraction (SPE):
-
Technique: Solid-Phase Extraction (SPE).
-
Cartridge: Reversed-phase Oasis HLB (200mg) SPE cartridge.
-
Elution Solvent: Acetonitrile (B52724).
2. Concentration Step (DLLME):
-
Technique: Dispersive Liquid-Liquid Microextraction (DLLME).
-
Procedure: The acetonitrile extract from the SPE step is diluted with ultrapure water containing NaCl. An extraction solution of methanol (B129727) and carbon tetrachloride is added. The mixture is shaken and centrifuged.
-
Extractant: 0.06 mL of carbon tetrachloride (CCl₄).
3. Instrumental Analysis (GC-QTOF-MS/MS):
-
System: Gas Chromatograph coupled to a Quadrupole Time-of-Flight Mass Spectrometer (GC-QTOF-MS).
-
Injection: The settled CCl₄ extract is recovered and directly injected into the GC system.
-
Detection: MS/MS detection provides high selectivity.
4. Validation Parameters:
-
Linearity: The system provided linear responses from 0.5 to 100 ng/mL for IBMP and 2.5 to 100 ng/mL for EMP, IPMP, and SBMP, with determination coefficients (R²) ranging from 0.993 to 0.998.
-
Quantification Limits (LOQs): Achieved LOQs between 0.3 and 2.1 ng/L.
-
Accuracy: Relative recoveries ranged from 84% to 108% for samples spiked at concentrations from 5 to 25 ng/L.
Experimental Workflow Visualization
To further elucidate the procedural steps, a graphical representation of the SPE-DLLME-GC-QTOF-MS/MS workflow is provided below.
Caption: Workflow for the determination of 2-methoxypyrazines by SPE-DLLME-GC-QTOF-MS/MS.
References
A Comparative Analysis of 2-Methoxypyrazines and Rotundone in Red Wine: Sensory Impact and Methodologies
A comprehensive guide for researchers and industry professionals on the distinct sensory contributions of 2-Methoxypyrazines and rotundone (B192289) to red wine aroma, supported by quantitative data and detailed experimental protocols.
Two key classes of aroma compounds, 2-Methoxypyrazines (MPs) and the sesquiterpenoid rotundone, play a significant role in shaping the sensory profile of red wines. While both contribute potent aroma characteristics, their sensory impacts are distinct, originating from different chemical structures and biosynthetic pathways. This guide provides a comparative analysis of their sensory attributes, detection thresholds, and the methodologies employed for their quantification and sensory evaluation.
Sensory Profile and Consumer Perception
2-Methoxypyrazines, particularly 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP), are primarily associated with "green" or "vegetative" aromas.[1][2][3][4] These can be perceived as green bell pepper, herbaceous, or earthy notes.[3] In excess, these characteristics are often considered detrimental to red wine quality, suggesting grape unripeness. However, at lower concentrations, they can contribute to the complexity of certain varietals like Cabernet Sauvignon and Merlot.
In contrast, rotundone is the primary compound responsible for the distinct "peppery" or "spicy" aroma in red wines, most notably in Shiraz (Syrah). This aroma is generally perceived positively by consumers, particularly connoisseurs. Interestingly, a significant portion of the population, estimated to be between 20% and 40%, is anosmic to rotundone, meaning they are unable to detect its aroma even at high concentrations.
Quantitative Sensory Data
The sensory impact of an aroma compound is largely determined by its concentration relative to its detection threshold. The following tables summarize the key quantitative data for the most relevant 2-Methoxypyrazines and rotundone in red wine.
| Compound | Sensory Descriptors | Detection Threshold in Water (ng/L) | Detection Threshold in Red Wine (ng/L) | Typical Concentration in Red Wine (ng/L) |
| 3-isobutyl-2-methoxypyrazine (IBMP) | Green bell pepper, vegetative, herbaceous, earthy | 2 | 10-16 | 5-30 |
| 3-isopropyl-2-methoxypyrazine (IPMP) | Earthy, pea-like | 1-2 | 1-6 | <10 |
| 3-sec-butyl-2-methoxypyrazine (SBMP) | Earthy | 1-2 | Not widely reported, likely higher than in water | <10 |
| Rotundone | Black pepper, spicy | 8 | 16 | Up to 239 |
Table 1: Comparative sensory data for 2-Methoxypyrazines and Rotundone in Red Wine.
Experimental Protocols
Accurate quantification and sensory evaluation are crucial for understanding the impact of these compounds. The following sections detail the standard methodologies.
Quantification of 2-Methoxypyrazines and Rotundone
The analysis of MPs and rotundone in wine requires sensitive analytical techniques due to their low concentrations. The most common methods involve gas chromatography-mass spectrometry (GC-MS).
Protocol for Quantification:
-
Sample Preparation:
-
Internal Standard Addition: A known concentration of a stable isotope-labeled analog of the target compound (e.g., d3-IBMP or d5-rotundone) is added to the wine sample. This is crucial for accurate quantification using the stable isotope dilution assay (SIDA) method.
-
Extraction: The aroma compounds are extracted from the wine matrix. Common techniques include:
-
Solid-Phase Extraction (SPE): The wine sample is passed through a solid sorbent cartridge that retains the compounds of interest, which are then eluted with a solvent.
-
Solid-Phase Microextraction (SPME): A coated fiber is exposed to the headspace of the wine sample or directly immersed in it to adsorb the volatile compounds.
-
Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent is used to extract the compounds.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The extracted compounds are injected into a gas chromatograph, which separates them based on their boiling points and interactions with a capillary column.
-
For complex matrices like wine, two-dimensional gas chromatography (GCxGC) can be employed to enhance separation and resolve co-eluting interferences.
-
The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for identification and quantification.
-
Figure 1: General Workflow for Quantification of Aroma Compounds in Wine
Sensory Evaluation
Sensory analysis is essential to correlate instrumental data with human perception. Standardized methods are used to minimize bias and ensure reliable results.
Protocol for Sensory Evaluation:
-
Panel Selection and Training:
-
A panel of trained assessors (typically 8-12) is selected.
-
Panelists are screened for their sensory acuity and trained to recognize and rate the intensity of specific aromas using reference standards.
-
-
Tasting Conditions:
-
Sensory evaluations are conducted in a controlled environment, free from distracting odors and noise.
-
Samples are presented blind and in a randomized order to prevent bias.
-
-
Sensory Methods:
-
Descriptive Analysis: Panelists rate the intensity of specific aroma attributes (e.g., "green bell pepper," "black pepper") on a defined scale.
-
Triangle Test: This method is used to determine if a sensory difference exists between two samples. Panelists are presented with three samples, two of which are identical, and are asked to identify the different one.
-
-
Data Analysis:
-
The collected sensory data is statistically analyzed to determine significant differences between samples and to correlate sensory attributes with chemical composition.
-
Figure 2: Workflow for Descriptive Sensory Analysis of Wine
Comparative Signaling and Perception Logic
The perception of these aroma compounds is a complex process involving the olfactory system. While the specific signaling pathways for each compound are not fully elucidated in the provided context, a logical comparison of their sensory impact can be visualized.
Figure 3: Comparative Logic of Sensory Impact
References
Cross-Validation of Analytical Techniques for 2-Methoxypyrazine Determination: A Comparative Guide
A detailed comparison of leading analytical methods for the quantification of 2-Methoxypyrazine, a critical flavor compound in the food, beverage, and pharmaceutical industries.
This guide provides a comprehensive cross-validation of two prominent analytical techniques for the determination of this compound (MP), focusing on 3-isobutyl-2-methoxypyrazine (IBMP), a compound often associated with "green" or "bell pepper" aromas. The methods compared are Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and a refined HS-SPME-GC-Tandem Mass Spectrometry (GC-MS/MS) approach. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific application.
Executive Summary
The determination of 2-methoxypyrazines at trace levels presents a significant analytical challenge due to their low sensory thresholds and complex sample matrices.[1][2] This guide evaluates two powerful techniques, HS-SPME-GC-MS and HS-SPME-GC-MS/MS, providing a side-by-side comparison of their performance characteristics. While both methods offer the requisite sensitivity and selectivity, the tandem mass spectrometry approach (GC-MS/MS) demonstrates superior performance in terms of lower detection limits and enhanced specificity, making it particularly suitable for complex matrices where interferences are a concern.[3][4]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the two analytical techniques, compiled from various validation studies.
| Performance Parameter | HS-SPME-GC-MS | HS-SPME-GC-MS/MS |
| Limit of Detection (LOD) | <0.5 ng/L (juice), 1-2 ng/L (wine)[5] | 2 ng/L (wine) |
| Limit of Quantitation (LOQ) | 2.5 ng/mL (drinking water) | 33 ng/L (wine) |
| Linearity (R²) Range | 2.5-500 ng/mL (R² = 0.9998) | 0.5-100 ng/mL (R² = 0.993-0.998) |
| Recovery | 99-102% | Not explicitly stated in reviewed sources |
| Precision (RSD) | 5.6-7% at 5 ng/L, <5% at 15 and 30 ng/L | Not explicitly stated in reviewed sources |
Experimental Workflows
A general workflow for the analysis of 2-methoxypyrazines using HS-SPME coupled with GC-MS or GC-MS/MS is depicted below. The key difference lies in the mass analysis stage, where tandem MS provides an additional level of specificity.
Logical Comparison of Techniques
The choice between HS-SPME-GC-MS and HS-SPME-GC-MS/MS depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the required level of sensitivity.
Experimental Protocols
HS-SPME-GC-MS Method for 3-Alkyl-2-Methoxypyrazines in Wine
This protocol is based on the methodology established for the analysis of IBMP, 3-sec-butyl-2-methoxypyrazine (SBMP), and 3-isopropyl-2-methoxypyrazine (IPMP) in wine.
-
Sample Preparation:
-
Dilute wine samples with deionized water at a ratio of 1:2.5 to achieve an ethanol (B145695) concentration of approximately 5% (v/v).
-
Adjust the pH of the diluted sample to approximately 6.
-
Spike the sample with deuterated internal standards ([²H₃]-IBMP, [²H₃]-SBMP, [²H₃]-IPMP).
-
Transfer a 10 mL aliquot of the prepared sample into a 20 mL headspace vial.
-
Add sodium chloride (e.g., 2.5 g) to the vial to enhance analyte partitioning into the headspace.
-
-
HS-SPME Procedure:
-
Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
-
Equilibrate the sample at 40°C for 10 minutes with agitation.
-
Expose the SPME fiber to the headspace of the sample at 40°C for 50 minutes with agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 40°C for 5 minutes, ramp to 170°C at 3°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode for target analytes and internal standards.
-
HS-SPME-GC-MS/MS Method for 2-Methoxy-3-Isobutylpyrazine (IBMP) in Wine
This protocol is a highly sensitive method utilizing tandem mass spectrometry for the detection of IBMP.
-
Sample Preparation:
-
Follow the same sample preparation steps as outlined for the HS-SPME-GC-MS method, including dilution, pH adjustment, internal standard spiking, and addition of salt.
-
-
HS-SPME Procedure:
-
Utilize a DVB/CAR/PDMS SPME fiber.
-
Incubate the sample at a specified temperature and time to achieve equilibrium (e.g., 60°C for 15 minutes).
-
Expose the fiber to the headspace for a defined extraction period (e.g., 30 minutes at 60°C).
-
-
GC-MS/MS Analysis:
-
Injector: Thermally desorb the analytes in the GC inlet at 260°C.
-
Column: Employ a high-resolution capillary column suitable for flavor compound analysis.
-
Oven Program: An optimized temperature program to ensure separation of target analytes from matrix interferences.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive chemical ionization (PCI) mode. Utilize Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for IBMP and its internal standard.
-
Conclusion
Both HS-SPME-GC-MS and HS-SPME-GC-MS/MS are highly effective for the determination of 2-methoxypyrazines in various matrices. The choice of method should be guided by the specific analytical requirements. For routine analysis where sensitivity in the low ng/L range is sufficient and the matrix is relatively clean, HS-SPME-GC-MS provides a robust and cost-effective solution. However, for challenging matrices or when ultra-trace level quantification is necessary, the superior selectivity and sensitivity of HS-SPME-GC-MS/MS make it the preferred technique. The detailed protocols and comparative data presented in this guide should assist researchers and analytical scientists in making an informed decision for their specific applications.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 3. [PDF] Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines | Semantic Scholar [semanticscholar.org]
- 4. gcms.cz [gcms.cz]
- 5. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Methoxypyrazine in Defining Sauvignon Blanc's Varietal Character: A Comparative Analysis
The distinctive "green" and "herbaceous" notes characteristic of Sauvignon Blanc wines are primarily attributed to the presence of 2-methoxy-3-isobutylpyrazine (IBMP), a potent aroma compound.[1][2][3] This guide provides a comprehensive comparison of IBMP's contribution to the varietal character of Sauvignon Blanc, contrasting it with other key aromatic compounds and detailing the experimental methodologies used for its assessment.
The quintessential aroma profile of Sauvignon Blanc is a complex interplay of various volatile compounds.[4][5] While fruity and tropical notes are imparted by volatile thiols, the signature grassy and bell pepper aromas are the hallmark of methoxypyrazines, with IBMP being the most significant contributor. The balance between these classes of compounds is crucial in defining the final sensory experience of the wine.
Comparative Analysis of Key Aroma Compounds in Sauvignon Blanc
The varietal character of Sauvignon Blanc is largely shaped by two main families of odor-active compounds: methoxypyrazines and volatile thiols. IBMP is the most abundant and sensorially important methoxypyrazine in this varietal. Its presence, even at very low concentrations, is readily detectable and contributes descriptors such as "green bell pepper," "herbaceous," "leafy," and "gooseberry".
In contrast, volatile thiols, such as 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (B1210297) (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP), are responsible for the fruity and tropical aromas often described as "passionfruit," "grapefruit," and "blackcurrant". The interplay and relative concentrations of IBMP and these thiols determine the overall aromatic profile of a Sauvignon Blanc wine, which can range from predominantly herbaceous to intensely fruity.
| Compound Family | Key Compound | Typical Aroma Descriptors | Odor Detection Threshold (in wine) | Typical Concentration in Sauvignon Blanc |
| Methoxypyrazines | 2-methoxy-3-isobutylpyrazine (IBMP) | Green bell pepper, herbaceous, vegetative, gooseberry, leafy | 1-2 ng/L | Up to 56.3 ng/L |
| 2-methoxy-3-isopropylpyrazine (IPMP) | Green pea, earthy, asparagus | ~2 ng/L | Up to 4.5 ng/L | |
| Volatile Thiols | 3-mercaptohexan-1-ol (3MH) | Passionfruit, grapefruit, citrus | 60 ng/L | 200 - 18,000 ng/L |
| 3-mercaptohexyl acetate (3MHA) | Passionfruit, boxwood, sweet sweaty notes | 4.2 ng/L | 0 - 2,500 ng/L | |
| 4-mercapto-4-methylpentan-2-one (4MMP) | Blackcurrant, box tree, cat urine | 0.8 ng/L | 4 - 40 ng/L |
Biosynthesis and Modulation of IBMP in Grapes
The concentration of IBMP in wine is directly correlated with its presence in the grapes at harvest. IBMP is biosynthesized in the grape berries from amino acid precursors, primarily leucine. The final step in this pathway involves the methylation of a non-volatile precursor, 2-hydroxy-3-isobutylpyrazine (IBHP), to the volatile and aromatic IBMP.
Several viticultural factors can influence the accumulation of IBMP in grapes. Increased sun exposure on the grape bunches has been shown to decrease IBMP concentrations, likely through photodegradation. Therefore, canopy management practices that affect the light environment in the fruit zone are critical in managing the "green" character of the resulting wine. Grape maturity is another key factor, with IBMP levels generally decreasing as the grapes ripen.
Experimental Protocols for the Quantification of 2-Methoxypyrazine
The accurate quantification of IBMP in wine is crucial for research and quality control. Due to its very low concentration and potent aroma, highly sensitive analytical methods are required. The most common technique employed is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for IBMP Quantification using HS-SPME-GC-MS:
-
Sample Preparation: A wine sample (typically 5-10 mL) is placed in a sealed vial. To enhance the volatility of IBMP, a salt, such as sodium chloride, is often added. An internal standard, typically a deuterated form of IBMP (e.g., d3-IBMP), is added for accurate quantification.
-
Headspace Solid-Phase Microextraction (HS-SPME): A fused silica (B1680970) fiber coated with a specific sorbent material (e.g., DVB/Carboxen/PDMS) is exposed to the headspace above the wine sample. The vial is typically agitated and may be gently heated to promote the transfer of volatile compounds from the liquid to the headspace, where they are adsorbed onto the fiber.
-
Gas Chromatography (GC) Separation: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph. The high temperature desorbs the trapped analytes, which are then carried by an inert gas through a capillary column. The column separates the different volatile compounds based on their boiling points and chemical properties.
-
Mass Spectrometry (MS) Detection and Quantification: As the separated compounds exit the GC column, they enter a mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification. By comparing the signal of the target analyte (IBMP) to that of the internal standard, a precise concentration can be determined.
Conclusion
2-Methoxy-3-isobutylpyrazine is a critical impact compound that significantly shapes the varietal character of Sauvignon Blanc. Its characteristic "green" aromas, when in balance with the fruity notes from volatile thiols, create the complex and recognizable aromatic profile of this popular wine. Understanding the biosynthetic pathways of IBMP in the vineyard and employing precise analytical methods for its quantification in the winery are essential for producing high-quality Sauvignon Blanc that meets consumer expectations. While often associated with under-ripeness in red wines, a certain level of IBMP is considered not only acceptable but desirable in Sauvignon Blanc, contributing to its refreshing and distinctive sensory identity. The perception of IBMP can also be influenced by the presence of other compounds in the wine, which can have masking or enhancing effects.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Methoxypyrazine: A Procedural Guide
The proper disposal of 2-Methoxypyrazine, a compound utilized in laboratory and manufacturing settings, is crucial for ensuring personnel safety and environmental compliance.[1] As a substance classified with potential hazards, including being harmful if swallowed and a combustible liquid, adherence to established protocols is not merely a recommendation but a necessity.[1][2][3][4] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. Safety Data Sheets (SDS) for similar pyrazine (B50134) compounds indicate that they can be harmful if swallowed, inhaled, or in contact with skin; they may also cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to guard against splashes.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.
Operational Disposal Plan: Step-by-Step Procedure
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) and must be managed through an institution's Environmental Health and Safety (EHS) program. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Collection and Containerization
-
Designated Container: Dedicate a specific, compatible container for this compound waste. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid. Plastic containers are often preferred to glass when chemical compatibility is not an issue.
-
Compatibility: Ensure the container material is compatible with this compound.
-
Capacity Limit: Do not fill liquid waste containers beyond 70-80% of their capacity to allow for vapor expansion and prevent spills.
-
Segregation: Store the this compound waste container separately from incompatible chemicals to prevent hazardous reactions.
Step 2: Labeling Hazardous Waste Proper labeling is a critical compliance step.
-
Use EHS-approved hazardous waste tags.
-
The label must clearly state the words "Hazardous Waste."
-
List the full common chemical name , "this compound." Do not use abbreviations, acronyms, or chemical formulas.
-
For mixtures, list every chemical component and its approximate percentage or volume.
-
Include the date of waste generation (the date you first add waste to the container).
-
Provide the point of origin (e.g., building, room number) and the Principal Investigator's name and contact information .
-
Mark the appropriate hazard pictograms as indicated by the SDS.
Step 3: Storage of Waste
-
Location: Store the labeled waste container in a designated "satellite accumulation area" near the point of generation.
-
Conditions: Keep the container in a cool, well-ventilated area, away from heat, sparks, or open flames. The container must remain closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment (such as a chemical-resistant tray) to contain potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full (or waste is no longer being generated), contact your institution's Environmental Health and Safety (EHS) office.
-
Documentation: Complete a hazardous waste disposal form as required by your EHS office.
-
Collection: EHS will schedule a pickup by a licensed hazardous waste disposal contractor. Do not transport hazardous waste yourself.
Spill Management Procedures
In the event of a spill, immediate and safe cleanup is essential.
-
Alert Personnel: Notify others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain and absorb the spill using an inert, non-combustible material such as sand, vermiculite, or earth.
-
Collection: Carefully collect the absorbent material and place it into a designated, labeled hazardous waste container. The contaminated absorbent material carries the same hazards as the original chemical.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Disposal of Empty Containers
An empty container that held this compound must be managed properly to be disposed of as regular trash.
-
Triple-Rinse: The container must be triple-rinsed with a suitable solvent that can remove the chemical residue.
-
Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous waste.
-
Final Steps: After triple-rinsing and allowing the container to air-dry, completely deface or remove the original chemical label. The container may then be disposed of in the regular trash.
Key Quantitative Data for Disposal
The following table summarizes key quantitative data relevant to the safe handling and disposal of methoxypyrazine compounds.
| Parameter | Value | Source Compound | Citation |
| Flash Point | 77°C / 171°F | 2-methoxy-3-(1-methylpropyl)-pyrazine | |
| Flash Point | 45.56°C / 114°F | This compound | |
| Liquid Waste Container Fill Limit | 70-80% of total capacity | General Hazardous Waste | |
| Maximum Accumulation Volume | 55 gallons | General Hazardous Waste | |
| Maximum Accumulation Volume | 1 quart | Acute Hazardous Waste |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 2-Methoxypyrazine
Essential Safety and Handling Guide for 2-Methoxypyrazine
This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these protocols is vital for ensuring a safe working environment and minimizing potential exposure risks. This compound and its derivatives are classified as hazardous substances; they are combustible liquids that can be harmful if swallowed, inhaled, or in contact with skin.[1][2] They are also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, as the substance is harmful and causes skin irritation. Always inspect gloves before use. |
| Body Protection | Chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes. For larger quantities or significant spill risk, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Mitigates inhalation risk, as the vapor may cause respiratory irritation. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is required. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.
-
Container Integrity: Keep the container tightly closed when not in use and store it upright to prevent leakage. The storage area should be designed to contain spills.
2. Handling and Use:
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: This is a combustible liquid; ensure it is kept away from all potential ignition sources. Use only non-sparking tools and explosion-proof equipment where necessary.
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly with soap and water after handling and before any breaks.
-
Contamination: Remove any contaminated clothing immediately and wash it before reuse.
3. Spill Procedures:
-
Evacuation: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and its contaminated materials must comply with all local, state, and federal hazardous waste regulations.
1. Waste Identification:
-
Chemical waste generators are responsible for correctly identifying and classifying waste. This compound waste is considered hazardous.
2. Waste Collection and Storage:
-
Containers: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Keep the waste container tightly closed and store it in a designated, secure, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the hazardous waste.
-
Prohibition: Never dispose of this compound down the drain or in the regular trash. The material should be disposed of at an approved waste disposal plant, often via incineration.
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
